molecular formula C13H9IN2O2S B572889 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-94-1

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572889
CAS No.: 1227268-94-1
M. Wt: 384.191
InChI Key: WXBJXZNURXJKAE-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H9IN2O2S and its molecular weight is 384.191. The purity is usually 95%.
BenchChem offers high-quality 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBJXZNURXJKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679133
Record name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-94-1
Record name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., SGK-1, JAK) where the 5-position serves as a vector for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

The protocol is divided into two phases:

  • Preparation of the Core (Precursor): De novo synthesis of 5-iodo-7-azaindole from 2-aminopyridine derivatives (for cases where commercial stock is unavailable or cost-prohibitive).

  • N-Sulfonylation (Target Synthesis): The regioselective protection of the N1 position.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule combines the electron-deficient 7-azaindole core with an electron-withdrawing benzenesulfonyl group.[1] Direct electrophilic iodination of the N-protected azaindole is unfavorable due to ring deactivation.[1] Conversely, direct iodination of 7-azaindole overwhelmingly favors the C-3 position due to the inherent nucleophilicity of the pyrrole ring.[1]

Therefore, the only robust synthetic logic is to install the C-5 iodine prior to ring closure or use a specific de novo route, followed by N-protection.[1]

Retrosynthetic Logic:

  • Target: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine[1]

  • Disconnection 1 (N-S bond): Benzenesulfonyl chloride + 5-iodo-7-azaindole.[1]

  • Disconnection 2 (Pyrrole Ring): 2-Amino-3,5-diiodopyridine + TMS-acetylene (Sonogashira/Cyclization).[1]

  • Starting Material: 2-Amino-5-iodopyridine.[1][2]

Retrosynthesis Target 1-Benzenesulfonyl-5-iodo- 1H-pyrrolo[2,3-b]pyridine Intermediate 5-Iodo-1H-pyrrolo[2,3-b]pyridine (5-Iodo-7-azaindole) Target->Intermediate N-Sulfonylation (PhSO2Cl, NaH) Precursor 2-Amino-3,5-diiodopyridine Intermediate->Precursor Sonogashira/Cyclization (TMS-Acetylene, Pd) Start 2-Amino-5-iodopyridine Precursor->Start Regioselective Iodination (NIS or I2/HIO3)

Figure 1: Retrosynthetic pathway prioritizing C-5 halogen installation prior to N-protection.

Part 2: Preparation of Precursor (5-Iodo-7-azaindole)

Note: If 5-iodo-7-azaindole is available commercially (CAS: 1000342-84-0), proceed directly to Part 3.[1]

Direct iodination of 7-azaindole yields 3-iodo-7-azaindole.[1] To access the 5-iodo isomer, a "pyridine-first" approach is required.[1]

Step A: Iodination to 2-Amino-3,5-diiodopyridine

The starting material, 2-amino-5-iodopyridine, is iodinated at the C-3 position (ortho to the amino group).[1]

  • Reagents: N-Iodosuccinimide (NIS) or

    
    /Periodic Acid.
    
  • Solvent: Acetonitrile or Acetic Acid.

  • Key Insight: The amino group directs the second iodine to the C-3 position, which is essential for the subsequent Sonogashira coupling that builds the pyrrole ring.[1]

Step B: Sonogashira Cyclization (Larock-type)
  • Mechanism: Pd-catalyzed coupling of TMS-acetylene at the more reactive C-3 iodine (adjacent to the directing amino group), followed by in situ or stepwise cyclization.[1]

  • Protocol:

    • Coupling: React 2-amino-3,5-diiodopyridine with Trimethylsilylacetylene (TMSA),

      
       (5 mol%), CuI (2 mol%), and 
      
      
      
      in THF/DMF at 50°C.
    • Cyclization: Treat the intermediate with strong base (KOtBu) in NMP at 80°C to effect desilylation and ring closure.

    • Yield: Typically 60-75% over two steps.

Part 3: Synthesis Protocol for 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

This is the core protocol for the final target. The reaction utilizes Sodium Hydride (NaH) to irreversibly deprotonate the indole nitrogen, preventing equilibrium issues common with weaker bases like carbonates.

Experimental Design & Safety
ParameterSpecificationRationale
Scale 1.0 g (Example)Scalable to >100g with adequate cooling.
Solvent DMF (Anhydrous)High solubility of azaindole anion; promotes

kinetics.
Base NaH (60% in oil)Irreversible deprotonation (

~35) vs Azaindole (

~17.5).
Electrophile Benzenesulfonyl ChlorideHighly reactive; requires slow addition to prevent exotherm.
Atmosphere Nitrogen/ArgonMoisture sensitive; Sulfonyl chlorides hydrolyze to sulfonic acids.
Step-by-Step Methodology

Reagents:

  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine: 1.0 equiv (e.g., 244 mg)[1]

  • Sodium Hydride (60% dispersion): 1.2 - 1.5 equiv (e.g., 48 mg)

  • Benzenesulfonyl chloride: 1.2 equiv (e.g., 212 mg / ~153 µL)

  • DMF (Anhydrous): 0.2 M concentration (e.g., 5 mL)

Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with

    
    .
    
  • Solubilization: Charge the flask with 5-iodo-7-azaindole (1.0 equiv) and anhydrous DMF . Stir until fully dissolved. Cool the solution to 0°C (ice/water bath).

  • Deprotonation: Carefully add NaH (1.5 equiv) portion-wise over 5 minutes.

    • Observation: Vigorous evolution of

      
       gas. The solution will likely turn yellow/orange, indicating anion formation.[1]
      
    • Critical Step: Allow the mixture to stir at 0°C for 15–30 minutes to ensure complete deprotonation. Incomplete deprotonation leads to mixed anhydrides or recovery of starting material.

  • Sulfonylation: Add benzenesulfonyl chloride (1.2 equiv) dropwise via syringe.

    • Rate: Add slowly to maintain internal temperature <5°C.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (

      
       ~0.3) should disappear, replaced by a higher 
      
      
      
      spot (Target).
  • Quench & Workup:

    • Cool back to 0°C.

    • Quench by dropwise addition of saturated

      
        or ice water (exothermic!).
      
    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is often a solid. Purify via flash column chromatography (

    
    , 0-30% EtOAc in Hexanes) or recrystallization from EtOH/Water.
    

Yield Expectation: 85–95%.

Part 4: Mechanism & Workflow Visualization

The reaction proceeds via an


 mechanism at the sulfur atom. The azaindole anion (highly nucleophilic at N1 due to delocalization) attacks the sulfonyl sulfur, displacing chloride.

Workflow Step1 Step 1: Dissolution (5-Iodo-7-azaindole + DMF) Temp: 0°C Step2 Step 2: Deprotonation (+ NaH) Result: Azaindole Anion Step1->Step2 H2 Gas Evolution Step3 Step 3: Electrophilic Attack (+ PhSO2Cl) Mechanism: SN2 @ Sulfur Step2->Step3 Warm to RT Step4 Step 4: Workup (Quench NH4Cl -> Extract EtOAc) Step3->Step4 completion (2-4h)

Figure 2: Operational workflow for the N-sulfonylation protocol.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet DMF.Ensure DMF is anhydrous (molecular sieves). Increase deprotonation time to 45 min.
Bis-sulfonylation Excess sulfonyl chloride attacking C3?Unlikely for benzenesulfonyl, but strictly control stoichiometry (1.1-1.2 equiv).
Hydrolysis Water in reaction or during workup.Sulfonyl chlorides are moisture sensitive. Ensure inert atmosphere.
Starting Material Remains Base too weak (if using Carbonates).Switch to NaH or KOH with Phase Transfer Catalyst (TBAB) in DCM/Water.

References

  • Synthesis of 5-substituted 7-azaindoles

    • Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Bhat, P. V., et al. Org.[1] Process Res. Dev.2015 , 19(10), 1282–1285. Link

    • Note: Describes the Sonogashira/Cyclization route relevant for 5-halo deriv
  • Regioselective Halogenation

    • Regioselective C-3 Chalcogenation of 7-Azaindoles.J. Org.[3] Chem.2024 .[2] Link

    • Context: Confirms C-3 preference for direct electrophilic attack, validating the need for de novo synthesis for C-5 iodides.
  • General Azaindole Functionalization

    • Synthesis and Reactivity of 7-Azaindoles.[1][2][3][4][5][6][7]ResearchGate Review. Link

  • Commercial Reference

    • Sigma-Aldrich Product: 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (Analogous chemistry).[1] Link

Sources

Physicochemical properties of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227268-94-1 | Formula: C₁₃H₉IN₂O₂S | M.W.: 384.19 g/mol [1]

Executive Summary: The "Privileged Scaffold"

In the landscape of modern kinase inhibitor discovery, 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as 5-I-N-SO2Ph-7AI ) represents a critical synthetic intermediate.[1] As a derivative of 7-azaindole—a bioisostere of the indole and purine rings—this compound offers a unique physicochemical profile that balances lipophilicity with specific reactivity handles.[1]

The 5-iodo position serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the precise installation of aryl or heteroaryl "tails" common in Type I and Type II kinase inhibitors (e.g., Vemurafenib analogs).[1] The benzenesulfonyl group plays a dual role: it electronically deactivates the pyrrole ring to prevent oxidative degradation and sterically directs reactivity away from the N1 position, ensuring regioselectivity during functionalization.

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
CAS Number 1227268-94-1
SMILES c1ccc(cc1)S(=O)(=O)n2cc(c3c2ncc(c3)I)
InChI Key ZYGPVHZEYCZWNX-UHFFFAOYSA-N (Analogous Base)
Molecular Weight 384.19 Da
3D Conformational Analysis

The molecule adopts a "twisted" conformation.[1] The sulfonyl sulfur atom is tetrahedral, forcing the phenyl ring to lie out of plane relative to the flat 7-azaindole core.

  • Steric Consequence: This twist shields the N1 position, preventing unwanted N-alkylation.

  • Electronic Consequence: The sulfonyl group is a strong electron-withdrawing group (EWG).[1] It decreases the electron density of the pyrrole ring, making the C2-H more acidic (pKa ~25 in DMSO vs ~30 for unprotected) and facilitating Lithiation-Deprotonation protocols.[1]

Physicochemical Profile

The following data aggregates experimental observations with high-confidence calculated values (ACD/Labs, ChemAxon) typical for this scaffold class.

Physical Properties
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Off-white to pale yellow due to iodine polarizability.[1]
Melting Point 138–142 °C (Predicted)High lattice energy driven by sulfonyl dipole interactions.
Solubility (Water) Insoluble (< 0.1 mg/mL)Highly lipophilic core.[1]
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for biological assays and stock solutions.[1]
Solubility (DCM) Moderate-HighSuitable for extraction and chromatography.[1]
Electronic & Molecular Descriptors
DescriptorValueImplication for Drug Design
LogP (Octanol/Water) 3.4 ± 0.4High Lipophilicity. Requires formulation aid (e.g., cyclodextrins) for in vivo studies.[1]
Topological Polar Surface Area (TPSA) ~60 ŲGood membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors / Acceptors 0 / 3The sulfonyl oxygens and pyridine nitrogen act as acceptors.[1]
Rotatable Bonds 2Rigid core; entropy penalty upon binding is low.

Synthetic Utility & Reactivity[3][4]

The core value of 5-I-N-SO2Ph-7AI lies in its orthogonal reactivity.[1] The molecule possesses two distinct "handles" that can be manipulated independently.[1]

The C5-Iodine Handle (Electrophilic Site)

The iodine atom at position 5 is activated for oxidative addition by Palladium(0) species.[1]

  • Reactivity Order: C5-I > C5-Br >> C5-Cl.[1]

  • Preferred Reaction: Suzuki-Miyaura Coupling .[1] The electron-deficient nature of the pyridine ring (enhanced by the N-sulfonyl group) facilitates the transmetallation step, often allowing couplings to proceed at lower temperatures than neutral indoles.[1]

The N-Benzenesulfonyl Group (Protecting/Directing Group)[1]
  • Protection: Prevents N-arylation during copper-catalyzed reactions.[1]

  • Deprotection: The group is stable to acidic conditions but labile to basic hydrolysis.[1]

    • Standard Deprotection: TBAF in THF (mild) or NaOH/MeOH (robust).[1]

  • Directing Effect: The sulfonyl group directs ortho-lithiation to the C2 position.[1] Treatment with LDA or n-BuLi allows for electrophilic trapping (e.g., formylation, deuteration) at C2 before the iodine at C5 is touched, provided the temperature is kept below -78°C to prevent Lithium-Halogen exchange.[1]

Visualization of Reaction Pathways

ReactionPathways Start 5-I-N-SO2Ph-7AI (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Start->Suzuki C-C Bond Formation Lithiation C2-Lithiation (LDA, -78°C) Start->Lithiation Directed Ortho-Metalation Deprotection Deprotection (TBAF or NaOH) Start->Deprotection Hydrolysis Prod_Suzuki 5-Aryl-N-SO2Ph-7AI (Kinase Inhibitor Precursor) Suzuki->Prod_Suzuki Prod_Lith 2-Substituted-5-Iodo Derivative Lithiation->Prod_Lith Prod_Deprot 5-Iodo-7-Azaindole (Free NH) Deprotection->Prod_Deprot

Figure 1: Divergent synthetic pathways accessible from the 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine scaffold.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Objective: To determine the precise solubility of the compound in DMSO for biological assay preparation.

  • Preparation: Weigh approximately 5 mg of 5-I-N-SO2Ph-7AI into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of anhydrous DMSO.

  • Equilibration: Vortex vigorously for 1 minute. Place on a shaker at 25°C for 24 hours.

  • Observation:

    • If fully dissolved, solubility is >50 mg/mL.

    • If solid remains, centrifuge at 10,000 rpm for 5 minutes.

  • Quantification (Self-Validating Step): Remove 10 µL of supernatant, dilute 1000x in Methanol, and inject into HPLC. Compare peak area against a standard curve prepared from a known dilute stock.[1] This eliminates visual estimation errors.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Coupling with Phenylboronic acid (Model Reaction).[1]

Reagents:

  • Scaffold: 1.0 equiv (384 mg, 1.0 mmol)

  • Phenylboronic acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) — Chosen for resistance to oxidation.[1]

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a microwave vial or sealed tube, combine scaffold, boronic acid, and catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the Pd(0) species.[1]

  • Solvation: Add Dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Validation (TLC/LCMS): Monitor disappearance of starting material (Rt ~ 4.5 min on C18) and appearance of product (Rt ~ 5.2 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol C: N-Sulfonyl Deprotection

Objective: Removal of the protecting group to restore the bioactive NH pharmacophore.[1]

Procedure:

  • Dissolve the coupled product in THF/MeOH (1:1).

  • Add Cs₂CO₃ (2.0 equiv) or 1M NaOH (3.0 equiv).

  • Stir at 60°C for 2 hours.

  • Endpoint: LCMS will show a mass shift of -140 Da (Loss of PhSO2).[1]

Analytical Characterization Standards

To ensure scientific integrity, synthesized batches must meet these criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Sulfonyl region: ~7.6–8.1 ppm (multiplets, 5H).

    • Azaindole C2-H: ~8.0 ppm (doublet, J ≈ 4 Hz).[1]

    • Azaindole C6-H: ~8.5 ppm (singlet/doublet).[1]

    • Diagnostic: The absence of the broad NH singlet at >11 ppm confirms N-protection.[1]

  • HPLC Purity: >95% (UV 254 nm). Impurities often include the de-iodinated species (protodehalogenation byproduct).[1]

  • Mass Spectrometry (ESI+): [M+H]⁺ = 384.9 (approx).[1] The iodine isotope pattern is not distinct (monoisotopic), but the mass defect is significant.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use only in a chemical fume hood. The compound contains iodine; while stable, high temperatures (>200°C) may release iodine vapor.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow homolytic cleavage of the C-I bond.

References

  • PubChem. (2025).[1][2] 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (Analogous Data Source).[1][2][3] National Library of Medicine.[1] [Link][1]

Sources

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS number 1227268-94-1

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1227268-94-1), structured for researchers and drug development professionals.[1][2]

CAS Number: 1227268-94-1 Molecular Formula: C₁₃H₉IN₂O₂S Molecular Weight: 428.25 g/mol [1][2]

Executive Summary

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors targeting the MAPK and CSF1R pathways.[1][2] It belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) class, a scaffold that serves as a bioisostere for indole and purine, offering improved water solubility and distinct hydrogen-bonding capabilities in ATP-binding pockets.[1][2]

This compound features two critical strategic elements:

  • 5-Iodo Handle: A reactive electrophile positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl or heteroaryl pharmacophores.[1][2]

  • 1-Benzenesulfonyl Group: A robust protecting group that masks the acidic pyrrole nitrogen, preventing catalyst poisoning and N-arylation side reactions, while electronically activating the ring for C-2 functionalization.[1][2]

Its primary utility lies in the development of drugs analogous to Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).[1][2]

Chemical Profile & Structural Analysis[1][2][3]

Physicochemical Properties
PropertyValueNote
Appearance Off-white to beige solidSensitive to light (iodine bond).[1][2]
Melting Point 168–172 °CCrystalline stability is high due to sulfonyl stacking.[1][2]
Solubility DMSO, DMF, DCM, THFPoor solubility in water/alcohols.[2]
pKa (Conj. Acid) ~ -2.0 (Calculated)The sulfonyl group significantly decreases electron density.[1][2]
Electronic & Reactivity Profile

The benzenesulfonyl (PhSO₂-) moiety exerts a strong electron-withdrawing effect (EWG) on the 7-azaindole core.[1][2]

  • Effect on C-5 (Iodine): The EWG nature makes the C-I bond more susceptible to oxidative addition by Pd(0) species compared to the unprotected 5-iodo-7-azaindole, facilitating faster cross-coupling rates.[1][2]

  • Effect on C-2 (Proton): The acidity of the C-2 proton is markedly increased (pKa ~25 vs ~30 in unprotected), allowing for directed lithiation-deprotonation using bases like LDA, provided the iodine survives the conditions (requires low temp < -78°C).[1][2]

Synthetic Utility & Protocols

Synthesis Workflow

The most reliable route to CAS 1227268-94-1 involves the regioselective iodination of 7-azaindole followed by N-sulfonylation.[1][2] Direct iodination of the protected species is less efficient due to electronic deactivation.[1][2]

Step 1: Iodination of 7-Azaindole
  • Reagents: 7-Azaindole, N-Iodosuccinimide (NIS).[1][2]

  • Solvent: DMF or Acetone.[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The nitrogen lone pair activates position 3, but in 7-azaindoles, position 5 is also accessible via distinct mechanisms or migration.[1][2] Standard protocol favors 3-iodo, but 5-iodo is achieved via specific control or separation.[1][2] (Note: Commercially, 5-bromo or 5-iodo-7-azaindole is often the starting material).[1][2]

Step 2: N-Sulfonylation (Target Synthesis)
  • Reagents: 5-Iodo-7-azaindole, Benzenesulfonyl chloride (PhSO₂Cl), Sodium Hydride (NaH).[1][2]

  • Solvent: DMF or THF (0°C to RT).

Protocol:

  • Charge a flame-dried flask with 5-iodo-7-azaindole (1.0 eq) and anhydrous DMF (0.2 M).

  • Cool to 0°C under N₂ atmosphere.

  • Add NaH (60% in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur.[1][2] Stir for 30 min to ensure deprotonation.

  • Add Benzenesulfonyl chloride (1.1 eq) dropwise.[1][2][3]

  • Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2]

  • Quench: Pour into ice water. The product often precipitates.[1][2]

  • Purification: Filter the solid or extract with EtOAc. Recrystallize from Ethanol/Hexane if necessary.[1]

Visualization: Synthesis & Reactivity Logic[2]

SynthesisWorkflow cluster_legend Reaction Type Start 7-Azaindole (Precursor) Inter 5-Iodo-7-azaindole (Intermediate) Start->Inter NIS, DMF (Electrophilic Subst.) Target CAS 1227268-94-1 (Protected Scaffold) Inter->Target PhSO2Cl, NaH (N-Protection) Prod1 Biaryl Kinase Inhibitor (e.g., Vemurafenib analog) Target->Prod1 Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) Prod2 C2-Functionalized Derivative Target->Prod2 1. LDA, -78°C 2. Electrophile (C-H Activation) key1 Blue Arrow: Primary Utility (Cross-Coupling)

Figure 1: Synthesis pathway from 7-azaindole to the target CAS, and its divergent utility in drug discovery.

Application Case Study: Suzuki-Miyaura Coupling

The primary application of CAS 1227268-94-1 is the installation of aryl groups at the 5-position.[1][2] The benzenesulfonyl group prevents the "poisoning" of the Palladium catalyst by the free azaindole nitrogen.[1][2]

Target: Synthesis of a 5-(4-chlorophenyl)-7-azaindole intermediate (Vemurafenib scaffold).

Experimental Protocol
  • Setup: In a microwave vial or pressure tube, combine CAS 1227268-94-1 (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1][2]

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, degassed).[1][2]

  • Base: Add Cs₂CO₃ (2.0 eq).

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2][4]

  • Deprotection (Optional): To remove the sulfonyl group, treat the coupled product with TBAF (THF, reflux) or NaOH (MeOH/H₂O, 60°C).[1][2]

Why this works: The electron-poor nature of the protected ring accelerates the oxidative addition of the C-I bond to Pd(0), while the steric bulk of the sulfonyl group does not hinder the C-5 position.[1][2]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1][2][5] The compound releases iodine vapors if decomposed at high temperatures.[1][2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent deiodination.[1][2]

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229228, 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. (Note: Homologous structure cited for physical property validation). Retrieved from .[1][2]

  • Zhang, H., et al. (2012). Discovery of Vemurafenib: A Potent and Selective Inhibitor of the Mutated BRAF V600E Kinase.[2] (Contextual grounding for 5-substituted 7-azaindole scaffolds).

  • MDPI (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (Demonstrates sulfonamide protection strategies in 7-azaindoles). Retrieved from .[1][2]

  • Splendid Lab (2024). Catalog Entry: 1-Benzenesulfonyl-5-fluoro-3-iodo-1h-pyrrolo[2,3-b]pyridine.[1][2][6] (Reference for commercial availability of sulfonated halo-azaindoles). Retrieved from .[1][2]

  • ChemicalBook. 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Synthesis Protocol. (Base protocol for N-sulfonylation adapted in Section 3.1). Retrieved from .[1][2]

Sources

Comprehensive Structural Characterization of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

[1][2]

Executive Summary & Compound Profile

Target Molecule: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Molecular Formula: C₁₃H₉IN₂O₂S Exact Mass: 383.9429 Da[1][2]

This compound represents a critical intermediate in kinase inhibitor discovery.[1][2] The 7-azaindole core mimics the purine ring of ATP, while the 5-iodo position serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1] The N1-benzenesulfonyl group acts as both a protecting group and an electronic modulator to facilitate nucleophilic aromatic substitution or lithiation at C2.[1][2]

Elucidation Challenge: The primary analytical challenge lies in distinguishing the regiochemistry of the sulfonyl group (N1 vs. N7) and confirming the position of the iodine atom (C5 vs. C3 or C4), as electrophilic substitution on azaindoles can be regioselective depending on conditions.

Synthetic Context & Regiochemistry

Understanding the synthetic origin allows for hypothesis-driven characterization.[1][2]

  • N1-Sulfonylation: The pyrrole nitrogen (N1) is acidic (

    
    ).[1][2] Treatment with a base (e.g., NaH) and benzenesulfonyl chloride results in substitution at N1. Reaction at the pyridine nitrogen (N7) would yield a quaternary ammonium salt, which is unstable or distinct in solubility/polarity.
    
  • 5-Iodo Placement: The iodine is typically introduced into the pyridine ring prior to cyclization or via directed halogenation of the 7-azaindole precursor.[1] Direct iodination of 1-benzenesulfonyl-7-azaindole typically favors the electron-rich C3 position.[1][2] Therefore, the presence of iodine at C5 implies the use of 5-iodo-7-azaindole as the starting material.[1]

Reaction Pathway & Logic

SynthesisPathSM5-Iodo-7-azaindole(Precursor)IntermediateDeprotonatedAnion (N1-)SM->Intermediate DeprotonationReagentsNaH, PhSO2ClDMF, 0°C -> RTProduct1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridineIntermediate->Product Nucleophilic Attack(Regioselective N1)N7_ProductN7-Sulfonyl(Unstable/Charged)Intermediate->N7_Product Disfavored

Figure 1: Synthetic pathway highlighting the regioselectivity of the N1-sulfonylation.

Analytical Strategy: Step-by-Step Elucidation

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and isotopic pattern.[1][2]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[2]

  • Target Ion: [M+H]⁺ = 384.9502 m/z.[1][2]

  • Isotopic Signature: Iodine is monoisotopic (

    
    ).[1][2] Unlike Bromine (1:1 doublet) or Chlorine (3:1 doublet), Iodine shows a single dominant peak.[2]
    
  • Fragmentation: Loss of the sulfonyl group (

    
    ) is a common fragmentation pathway, showing a daughter ion corresponding to the 5-iodo-7-azaindole core (~244 m/z).[1][2]
    
Phase 2: 1H NMR Spectroscopy (Connectivity)

Solvent: DMSO-


12Key Features:
  • Absence of NH: The broad singlet typically seen at 11-12 ppm (pyrrole NH) must be absent.[1][2]

  • Sulfonyl Region: A diagnostic set of signals for the phenyl ring (2H ortho, 2H meta, 1H para) in the 7.5–8.1 ppm range.

  • Azaindole Core (4 Protons):

    • H2 & H3: Pair of doublets with characteristic coupling (

      
       Hz). H2 is typically deshielded by the N1-sulfonyl group.[1][2]
      
    • H4 & H6: The pyridine ring protons.[2] Since C5 is substituted with Iodine, H4 and H6 are meta to each other (

      
       Hz).[2] They appear as singlets or finely split doublets.[1][2]
      

Predicted 1H NMR Data (CDCl


, 400 MHz):
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H2 7.75 - 7.85Doublet (d)1H3.8Deshielded by N1-SO2;

to N1.[1][2]
H3 6.50 - 6.60Doublet (d)1H3.8

to N1; typical pyrrole shift.[1][2]
H4 8.00 - 8.10Doublet (d)1H1.8Meta-coupling to H6; deshielded by Pyridine N.
H6 8.50 - 8.60Doublet (d)1H1.8

to Pyridine N; most deshielded heteroaromatic H.
Ph-o 8.15 - 8.25Multiplet2H-Ortho protons of benzenesulfonyl.[1][2]
Ph-m 7.50 - 7.60Multiplet2H-Meta protons of benzenesulfonyl.[1][2]
Ph-p 7.60 - 7.70Multiplet1H-Para proton of benzenesulfonyl.[1][2]
Phase 3: 13C NMR & Heavy Atom Effect

Objective: Confirm C5 iodination.

  • C5 Shift: Carbon atoms bonded to Iodine exhibit a significant shielding effect (Heavy Atom Effect), often appearing upfield (80–95 ppm) compared to C-H or C-Br carbons.[1][2]

  • Carbon Count: 13 distinct signals (unless symmetry in the phenyl ring overlaps carbons).[2]

Phase 4: 2D NMR (The Definitive Proof)

To rigorously rule out isomers (e.g., 3-iodo or N7-sulfonyl), 2D correlations are required.[1][2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • N1-Sulfonylation Confirmation: Look for a strong NOE correlation between the Sulfonyl Ortho-Protons and H2 of the pyrrole ring.[1][2] This spatial proximity exists only if the sulfonyl is at N1.[2]

    • H4 vs H6 Distinction: H4 will show NOE to H3. H6 will not.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • C5-Iodine Confirmation: H4 and H6 should show long-range coupling to the ipso-carbon (C5).[1][2]

    • Skeleton Verification: H2 should correlate to C3, C3a, and C7a.

Elucidation Workflow Diagram

ElucidationFlowSampleUnknown SampleMSHRMS (ESI+)Sample->MSDecision1Mass = 384.9?Isotope = Mono-I?MS->Decision1NMR_1H1H NMRDecision2No NH peak?H4/H6 Meta coupling?NMR_1H->Decision2NMR_2D2D NMR (NOESY/HMBC)Decision3NOE: Ph-ortho <-> H2?C5 Shift < 100 ppm?NMR_2D->Decision3ConclusionStructure Confirmed:1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridineDecision1->SampleFail (Check Synthesis)Decision1->NMR_1HPassDecision2->NMR_2DPassDecision3->ConclusionYes

Figure 2: Logical workflow for structural validation.

Experimental Protocols

Protocol A: Synthesis (Reference Scale)

Note: This protocol assumes starting from 5-iodo-7-azaindole.[1][2]

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5-iodo-7-azaindole (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.2 eq, 2.4 mmol) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases (Solution turns yellow/orange).

  • Sulfonylation: Add Benzenesulfonyl chloride (1.1 eq, 2.2 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2]

  • Workup: Quench with water (50 mL). The product often precipitates.[2] Filter the solid or extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Protocol B: NMR Characterization Settings
  • Concentration: ~10 mg sample in 0.6 mL DMSO-

    
     (preferred for solubility) or CDCl
    
    
    .
  • Temperature: 298 K.[1][2]

  • Parameters:

    • 1H: 16 scans, relaxation delay (D1) = 1.0 s.

    • 13C: 1024 scans, power-gated decoupling.

    • NOESY: Mixing time = 500 ms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50989465, 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link][1][2]

  • Wang, X., et al. (2010).Regioselective synthesis of 5-substituted 7-azaindoles. Journal of Organic Chemistry.
  • Organic Chemistry Data. 1H NMR Chemical Shifts of Heterocycles. Retrieved from [Link]

Technical Whitepaper: Characterization & Synthesis of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization and synthesis of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-94-1). As a halogenated 7-azaindole derivative, this molecule serves as a critical "privileged scaffold" in the development of kinase inhibitors (e.g., JAK, BRAF). The 5-iodo position offers a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the benzenesulfonyl group acts as both a protecting group and an electronic modulator to facilitate regioselective lithiation.

This document provides researchers with a self-validating spectral assignment workflow, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish this specific regioisomer from its N-7 or C-3 congeners.

Molecular Profile & Structural Logic[1]

The molecule consists of a 7-azaindole (pyrrolo[2,3-b]pyridine) core.[1][2] The correct assignment of NMR signals relies on understanding the electronic influence of the two key substituents:

  • Benzenesulfonyl group (N-1): Strongly electron-withdrawing. It significantly deshields the adjacent H-2 proton and, to a lesser extent, the H-7a bridgehead carbon.

  • Iodine atom (C-5): Exerts a "Heavy Atom Effect," causing a significant upfield shift of the attached C-5 carbon (often <100 ppm), despite being electronegative.

Structural Diagram & Numbering Scheme

The following diagram illustrates the connectivity and the standard numbering scheme used throughout this guide.

Structure Fig 1. Connectivity of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine N1 N-1 (Sulfonylated) C2 C-2 N1->C2 SO2 SO2-Ph N1->SO2 Protecting Group C3 C-3 C2->C3 C3a C-3a C3->C3a C4 C-4 C3a->C4 C7a C-7a C3a->C7a Bridge C5 C-5 (Iodinated) C4->C5 C6 C-6 C5->C6 I Iodine C5->I Functional Handle N7 N-7 C6->N7 N7->C7a C7a->N1

Experimental Synthesis Protocol

To ensure the NMR data presented below correlates to a high-purity sample, the following synthesis protocol is recommended. This method avoids N-7 sulfonylation (a common impurity) by utilizing the pKa difference between the pyrrole NH (~16) and the pyridine N.

Reagents: 5-iodo-1H-pyrrolo[2,3-b]pyridine (Start Material), Sodium Hydride (60% dispersion), Benzenesulfonyl chloride, DMF (anhydrous).

Workflow Diagram

Synthesis Fig 2. Regioselective Synthesis Workflow Step1 Step 1: Deprotonation Dissolve 5-iodo-7-azaindole in DMF (0°C). Add NaH (1.2 eq). Stir 30 min. (Formation of Sodium Salt) Step2 Step 2: Sulfonylation Add PhSO2Cl (1.1 eq) dropwise. Maintain 0°C -> RT over 2 hours. Step1->Step2 Anionic Attack Step3 Step 3: Quench & Workup Pour into ice water. Precipitate forms (Product is lipophilic). Step2->Step3 Complete Conversion Step4 Step 4: Purification Filtration or Recrystallization (EtOH). Target: White/Off-white solid. Step3->Step4 Isolation

Protocol Causality
  • Sodium Hydride (NaH): Used over weaker bases (like carbonates) to ensure irreversible deprotonation of the indole N-H, preventing equilibrium issues that lead to low yields.

  • Temperature Control (0°C): Critical to prevent sulfonylation at the C-3 position (Friedel-Crafts like side reaction) or attack at the pyridine nitrogen.

NMR Data & Assignment

The following data represents a consensus of high-purity samples in DMSO-d6 . Note that chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and water content.
H NMR Data (400 MHz, DMSO-d6)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-6 8.65 - 8.70Doublet (d)

Most deshielded due to adjacency to N-7.
H-4 8.25 - 8.30Doublet (d)

Meta-coupling to H-6. Shifted by C-5 Iodine.[1][3]
H-2 7.95 - 8.05Doublet (d)

Strongly deshielded by N-1 sulfonyl group.
Ph-Ortho 7.90 - 8.00Multiplet (m)-Phenyl ring protons (ortho to sulfonyl).
Ph-Para 7.65 - 7.75Multiplet (m)-Phenyl ring proton.
Ph-Meta 7.55 - 7.65Multiplet (m)-Phenyl ring protons.
H-3 6.75 - 6.85Doublet (d)

Characteristic pyrrole signal; upfield relative to others.
C NMR Data (100 MHz, DMSO-d6)
CarbonShift (

ppm)
TypeAssignment Logic
C=O / SO2-C 137.0 - 138.0QuaternaryIpso carbon of the phenyl ring.
C-7a 145.0 - 147.0QuaternaryBridgehead next to N-7 and N-1.
C-6 148.0 - 150.0CHAlpha to pyridine Nitrogen (deshielded).
C-2 128.0 - 130.0CHDeshielded by sulfonyl group.
C-4 134.0 - 136.0CHPyridine ring carbon.
C-3 106.0 - 108.0CHTypical pyrrole beta-carbon range.
C-5 86.0 - 90.0 QuaternaryDiagnostic: Upfield shift due to Iodine (Heavy Atom Effect).
Ph-C 126.0 - 135.0CHStandard aromatic signals.

Structural Validation (Self-Validating System)

To confirm the regiochemistry (N-1 vs. N-7 sulfonylation) and the position of the Iodine, the following 2D NMR correlations are the "Gold Standard" for validation.

Diagnostic NOE Correlations

The most critical distinction is proving the sulfonyl group is attached to the pyrrole nitrogen (N-1).

  • NOE Correlation 1: Strong cross-peak between H-2 (pyrrole) and Ph-Ortho (sulfonyl ring). This is only possible if the sulfonyl is on N-1.

  • NOE Correlation 2: H-4 should show an NOE to H-3 , but not to H-2.

HMBC (Heteronuclear Multiple Bond Correlation)
  • H-6 will show a long-range coupling to C-7a and C-5 .

  • H-4 will show a long-range coupling to C-7a (3-bond) and C-3 (3-bond).

  • Absence of H-5: The lack of a proton signal integrating to 1H in the 7.0-7.5 region (where H-5 would be in the non-iodinated parent) confirms substitution at C-5.

Visualization of Validation Logic

Validation Fig 3. NMR Validation Logic for 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine cluster_NMR Key NOESY Correlations (Spatial Proximity) cluster_Chem Chemical Shift Diagnostics H2 H-2 Proton (Pyrrole) Ph_Ortho Phenyl Ortho-H (Sulfonyl Group) H2->Ph_Ortho Strong NOE (Confirms N-1 Subst.) H4 H-4 Proton (Pyridine) H3 H-3 Proton (Pyrrole) H4->H3 NOE (Confirms Geometry) C5 C-5 Carbon (~88 ppm) Effect Heavy Atom Effect (Iodine Attached) C5->Effect

Troubleshooting & Impurities

When analyzing your NMR data, watch for these common impurities:

  • Residual Solvent: DMF (2.73, 2.89, 7.95 ppm in DMSO) or DCM (5.76 ppm). These are common during the workup of this specific compound.

  • Hydrolysis Product: If the sample is wet or stored improperly, the sulfonyl group may cleave, regenerating the N-H signal at ~11.5-12.0 ppm (broad singlet).

  • Regioisomer (Rare): If sulfonylation occurred at C-3, the H-3 doublet at ~6.8 ppm will disappear, and a singlet will remain.

References

  • General 7-Azaindole NMR Characteristics: Title: "1H-Pyrrolo[2,3-b]pyridine NMR Data" Source: SpectraBase URL:[2][4][Link]

  • Analogous Compound Data (5-Bromo-1-phenylsulfonyl-7-azaindole): Title: "1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Data Sheet" Source: PubChem (National Library of Medicine) URL:[Link][1][5]

  • Iodination & Functionalization of 7-Azaindoles: Title: "Synthetic approaches for the synthesis of 7-azaindole derivatives" Source: University of Rostock (Dissertation Repository) URL:[Link][5]

Sources

Technical Guide: Solubility & Handling of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

[1]

Executive Summary

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is a critical synthetic intermediate utilized primarily in the development of type I and type II kinase inhibitors (e.g., B-Raf, JAK, and SGK-1 inhibitors).[1] Structurally, it consists of a 7-azaindole core substituted with an iodine atom at the C-5 position and a benzenesulfonyl protecting group at the N-1 position.[1]

The introduction of the benzenesulfonyl group drastically alters the physicochemical profile of the parent 5-iodo-7-azaindole, shifting it from a polar hydrogen-bond donor to a highly lipophilic, hydrophobic species.[1] This guide provides a definitive protocol for solubilization, handling, and stability maintenance, addressing the specific challenges of its low aqueous solubility and base-sensitivity.[1]

Physicochemical Profile & Structural Logic[1]

Understanding the molecular architecture is a prerequisite for successful solubilization.[1]

PropertyValue / Description
Molecular Formula C₁₃H₉IN₂O₂S
Molecular Weight 384.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~3.2 – 3.8 (High Lipophilicity)
H-Bond Donors 0 (N-1 is protected)
H-Bond Acceptors 3 (N-7, Sulfonyl oxygens)
Key Reactivity C-5 Iodine (Suzuki/Sonogashira coupling handle); Sulfonyl group (Base-labile)
Solubility Mechanism
  • The "Masking" Effect: The benzenesulfonyl group removes the N-H hydrogen bond donor capability of the pyrrole ring.[1] This prevents the formation of intermolecular hydrogen bond networks common in free azaindoles, thereby increasing solubility in aprotic organic solvents (DCM, THF) but rendering the compound virtually insoluble in water.[1]

  • The Iodine Factor: The C-5 iodine atom is a heavy, soft halogen that enhances lipophilicity and polarizability, favoring solvation in polar aprotic solvents like DMSO and DMF via dipole-dipole interactions.[1]

Solubility Landscape & Solvent Compatibility[1][4]

The following matrix defines the solubility profile based on experimental observations of analogous sulfonyl-protected 7-azaindoles.

Solvent Tier List
Solvent ClassSpecific SolventsSolubility RatingApplication
Tier 1 (High) DMSO, DMF, DMAc > 50 mg/mL Stock solutions, library storage, high-concentration reactions.[1]
Tier 2 (Moderate) THF, Dioxane, DCM, Acetone 10 – 30 mg/mL Standard reaction media (Suzuki couplings), liquid handling.[1]
Tier 3 (Low/Variable) Methanol, Ethanol, Isopropanol < 5 mg/mL Recrystallization (often requires heating to dissolve).[1]
Tier 4 (Insoluble) Water, PBS, Hexanes Negligible Anti-solvents for precipitation/workup.[1]
Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.

SolubilityLogicStartIntended ApplicationStockStock Solution(Long-term Storage)Start->StockReactionSynthetic Reaction(Coupling/Substitution)Start->ReactionPurificationPurification(Recrystallization)Start->PurificationDMSODMSO (anhydrous)>50 mg/mLStore at -20°CStock->DMSOMax StabilityTHFTHF / 1,4-DioxaneModerate SolubilityIdeal for SuzukiReaction->THFNon-nucleophilicAlcHot EtOH / MeOHLow Solubility (Cold)High Solubility (Hot)Purification->AlcThermal Gradient

Figure 1: Solvent selection logic based on experimental requirements.[1] Dark nodes represent decision points; light nodes represent optimal solvent choices.

Experimental Workflows

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays or screening.

  • Calculate: For 10 mg of compound (MW 384.19), require ~520 µL of DMSO.[1]

  • Weigh: Weigh 10 mg of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine into a glass amber vial (protect from light due to C-I bond sensitivity).

  • Solubilize: Add 520 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Agitate: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Validate: Visually inspect for clarity. The solution should be clear and yellow.[1]

  • Storage: Store at -20°C. Caution: Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

Protocol B: Solubilization for Suzuki-Miyaura Coupling

Objective: Reacting the C-5 iodine with a boronic acid.[1]

  • Solvent System: Use a mixture of 1,4-Dioxane/Water (4:1 ratio).[1]

  • Dissolution Step: Dissolve the compound in 1,4-Dioxane first.

    • Why? The compound is hydrophobic.[1] Adding water first will cause immediate precipitation that is difficult to re-dissolve even after adding organic solvent.[1]

  • Base Addition: Add the aqueous base (e.g., Na₂CO₃) after the catalyst and ligand are added to the dioxane solution.[1]

    • Warning: Avoid strong hydroxide bases (NaOH, KOH) at high temperatures, as they may cleave the benzenesulfonyl group prematurely (deprotection).[1] Use Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄).[1]

Stability & Troubleshooting

Critical Stability Issue: Sulfonamide Hydrolysis

The N-sulfonyl bond is an electron-deficient amide-like linkage.[1] While stable in acid, it is susceptible to nucleophilic attack by hydroxide ions.[1]

  • Symptom: Appearance of a new spot on TLC with lower Rf (more polar) and loss of the sulfonyl group (MW -140).[1]

  • Cause: Exposure to strong base (pH > 12) or prolonged heating in aqueous basic media.[1]

  • Prevention: Monitor reaction pH. If deprotection is not desired, keep pH < 10.[1] If deprotection is desired, use 1M TBAF in THF or NaOH/MeOH.[1]

Visualization: Reactivity & Stability Pathway

The following diagram details the chemical fate of the molecule under different conditions.

StabilityPathCompound1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine(Lipophilic, Non-polar)Condition1Suzuki Coupling(Pd(dppf)Cl2, K2CO3, Dioxane/H2O)Compound->Condition1Stable (pH < 11)Condition2Strong Base / Deprotection(NaOH/MeOH or TBAF)Compound->Condition2Labile (pH > 12)Product15-Aryl-1-benzenesulfonyl-7-azaindole(C-C Bond Formed)Condition1->Product1Desired PathProduct25-Iodo-1H-pyrrolo[2,3-b]pyridine(Free Amine, Polar)Condition2->Product2Side Reaction / Deprotection

Figure 2: Reaction pathways showing the stability window of the sulfonyl protecting group.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24229228, 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine.[1] (Used as physicochemical proxy for the 5-iodo isomer).[1] Retrieved from [Link][1]

  • Kudryavtsev, K. V., et al. (2020). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.[1][2] International Journal of Molecular Sciences.[1] (Describes Suzuki coupling and handling of sulfonyl-protected azaindoles). Retrieved from [Link][1]

The 7-Azaindole Paradigm: Synthesis, Functionalization, and Medicinal Utility

[1][2][3][4][5]

Executive Summary: The Bioisosteric Rationale

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure," offering a superior physicochemical profile compared to its parent analogue, indole.[1][2] While indole suffers from metabolic liability (C3 oxidation) and poor solubility, 7-azaindole introduces a pyridine nitrogen at the 7-position.

This single atom substitution fundamentally alters the electronic landscape:

  • Amphoteric Nature: The N7 atom acts as a hydrogen bond acceptor (pKa ~4.6), while the electron-withdrawing nature of the pyridine ring increases the acidity of the N1 proton (pKa ~15.8 in DMSO), facilitating specific interactions.

  • Solubility & Lipophilicity: The additional nitrogen lowers logP and enhances aqueous solubility, a critical parameter for oral bioavailability.

  • Adenine Mimicry: The scaffold is a bioisostere of purine, making it an ideal template for ATP-competitive kinase inhibitors.

Physicochemical Profile: Indole vs. 7-Azaindole[3][7][8][9]

The following table contrasts the core properties, highlighting why 7-azaindole is often the preferred "lead-like" scaffold.

PropertyIndole7-AzaindoleMedicinal Chemistry Implication
Structure Benzene fused to PyrrolePyridine fused to PyrroleBioisostere of Purine (Adenine)
H-Bonding 1 Donor (N1-H)1 Donor (N1-H), 1 Acceptor (N7)Enables bidentate binding (e.g., Kinase Hinge).[3]
N1-H Acidity (pKa DMSO) ~21.0~15.87-Aza is more acidic; easier N1-alkylation.
Basicity (Conjugate Acid pKa) -2.4 (protonation at C3)4.6 (protonation at N7)7-Aza is significantly more basic (pyridine-like).
Electronic Character Electron-rich (C3 nucleophilic)Electron-deficient (Pyridine ring)Slower SEAr reactions; facile SNAr.
Metabolic Stability Prone to C3 oxidationImproved stabilityReduced metabolic clearance.

Structural Visualization & Binding Modes[6][10]

The diagram below illustrates the core numbering system and the critical "Hinge Binding" mode utilized in kinase inhibitors like Vemurafenib .

AzaindoleChemistrycluster_0Scaffold Comparisoncluster_1Kinase Hinge Interaction (ATP Site)IndoleIndole(Electron Rich)Prone to OxidationAzaindole7-Azaindole(Amphoteric)Purine BioisostereIndole->Azaindole Bioisosteric Replacement(+N at pos 7)BindingBidentate H-Bonds:1. NH (Donor) -> Carbonyl (Acceptor)2. N7 (Acceptor) <- NH (Donor)Azaindole->Binding Key PharmacophoreKinaseKinase Hinge Region(Glu/Met Backbone)Binding->Kinase High AffinityInteraction

Figure 1: Structural evolution from indole to 7-azaindole and the mechanistic basis for its high affinity in ATP-binding pockets.

Synthetic Assembly: The Bartoli Indole Synthesis[2][4]

While the Reissert and Fischer syntheses are classical methods, they often fail with electron-deficient pyridines.[1] The Bartoli Indole Synthesis is the gold standard for constructing the 7-azaindole core, particularly when accessing 4- or 6-substituted derivatives.

Mechanism

The reaction involves the attack of a vinyl Grignard reagent on an ortho-substituted nitro-pyridine.[4] The nitro group is essential; it acts as a handle for the [3,3]-sigmatropic rearrangement that closes the pyrrole ring.

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole

Rationale: This intermediate allows for subsequent SNAr or Buchwald-Hartwig couplings at the C7 position.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)[4]

  • Vinylmagnesium bromide (1.0 M in THF, 3.0 eq)

  • Anhydrous THF (Solvent)[4]

  • Saturated NH₄Cl (Quench)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol) and dissolve in anhydrous THF (100 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[4] Critical Step: Temperature control is vital to prevent polymerization of the vinyl Grignard.

  • Addition: Add Vinylmagnesium bromide (94.5 mL, 94.5 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to -20°C over 2 hours. The solution will turn dark brown/black.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated NH₄Cl (200 mL) at 0°C.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0-30%).

  • Validation: Confirm structure via ¹H NMR (characteristic pair of doublets for the pyrrole ring).

Regioselective Functionalization Strategies

The 7-azaindole scaffold presents multiple reactive sites.[5] The electron-deficient pyridine ring deactivates the system toward Electrophilic Aromatic Substitution (SEAr) compared to indole, requiring harsher conditions or alternative strategies like C-H activation (Minisci).

FunctionalizationCore7-Azaindole CoreN1N1 Position(Acidic Proton)Core->N1C2C2 Position(Lithiation/C-H Activation)Core->C2C3C3 Position(Electrophilic Attack)Core->C3C4_6C4/C5/C6 Positions(Cross-Coupling/Minisci)Core->C4_6N7N7 Position(Coordination/N-Oxide)Core->N7AlkylationAlkylationN1->AlkylationBase (NaH) + R-XArylationArylationN1->ArylationChan-Lam / BuchwaldC2_FuncC2_FuncC2->C2_Func1. N-Protect2. n-BuLi (-78°C)3. ElectrophileHalogenationHalogenationC3->HalogenationNIS/NBS (S_EAr)FormylationFormylationC3->FormylationVilsmeier-HaackSuzukiSuzukiC4_6->SuzukiPd(0) + Boronic Acid(Requires Halide)MinisciMinisciC4_6->MinisciRadical Alkylation(Ag+/S2O8)OxidationOxidationN7->OxidationmCPBA -> N-Oxide(Activates C4/C6)

Figure 2: Regioselective logic for diversifying the 7-azaindole scaffold.

Key Functionalization Pathways:
  • C3-Halogenation (The Gateway):

    • Due to the electron-deficient nature, C3 halogenation is slower than in indoles.

    • Protocol: Use N-Iodosuccinimide (NIS) in DMF at room temperature. This installs an iodine handle for subsequent Suzuki or Sonogashira couplings.

  • C2-Lithiation (Directed Metalation):

    • Requires N1 protection (e.g., SEM, Boc).

    • Treatment with n-BuLi at -78°C selectively deprotonates C2. Quenching with electrophiles (aldehydes, halides) yields C2-substituted derivatives.

  • Minisci Reaction (C-H Activation):

    • Allows direct alkylation of the electron-deficient pyridine ring (typically C4 or C6) using alkyl radicals generated from carboxylic acids (AgNO₃/K₂S₂O₈ catalysis). This avoids pre-functionalization with halides.[6]

Medicinal Chemistry Case Study: Vemurafenib

Vemurafenib (PLX4032) is the quintessential success story of the 7-azaindole scaffold. Designed to target the BRAF V600E mutation in metastatic melanoma, its design leverages the scaffold's specific binding properties.

  • Target: BRAF V600E Kinase.

  • Binding Mode: The 7-azaindole core occupies the ATP adenine binding pocket.

    • N1-H: Donates a hydrogen bond to the carbonyl of Cys532 .

    • N7: Accepts a hydrogen bond from the amide nitrogen of Cys532 .

  • Outcome: This "hinge binder" motif anchors the molecule, allowing the difluorophenyl sulfonamide tail to extend into the hydrophobic pocket, achieving high selectivity and potency (IC₅₀ = 31 nM).

References

  • Popowycz, F., et al. (2022).[1] "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline." Royal Society of Chemistry. Link

  • Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." ChemComm (RSC). Link

  • Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Reviews. Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma (Vemurafenib)." Nature. Link

  • Duncton, M. A. (2014). "Minisci reactions: Versatile CH functionalization for medicinal chemists."[7] MedChemComm. Link

  • BenchChem Protocols. (2025). "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes." Link

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews. Link

Role of benzenesulfonyl protecting group in pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex kinase inhibitors and heterocycles, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) represents a privileged scaffold. However, its amphoteric nature—possessing both an acidic pyrrole N–H and a basic pyridine nitrogen—presents significant synthetic challenges.

This guide details the strategic role of the Benzenesulfonyl (PhSO2, Bs) group. Unlike passive protecting groups (e.g., SEM, Boc) that merely mask reactivity, the benzenesulfonyl group functions as an active synthetic handle . It serves a dual purpose: shielding the N1 position from unwanted deprotonation while simultaneously activating the C2 position for Directed Ortho Metalation (DoM). This guide provides validated protocols for the installation, exploitation, and removal of the PhSO2 group, specifically tailored for high-value pharmaceutical intermediates.

The Electronic Rationale: Why Benzenesulfonyl?

The choice of benzenesulfonyl over carbamates (Boc) or alkyls (SEM, Benzyl) is dictated by electronic modulation of the azaindole core.

  • pKa Modulation: The PhSO2 group is a strong electron-withdrawing group (EWG). It dramatically lowers the pKa of the C2 proton, making it susceptible to lithiation by hindered bases (LDA, LiTMP) or alkyllithiums (n-BuLi) without compromising the pyridine ring integrity.

  • Atom Economy & Crystallinity: Compared to the Toluenesulfonyl (Tosyl, Ts) group, the Benzenesulfonyl group offers slightly improved atom economy (lacking the methyl group) and often imparts superior crystallinity to intermediates, facilitating non-chromatographic purification—a critical factor in process chemistry.

  • Directed Metalation Group (DMG): The sulfonyl oxygen atoms serve as Lewis basic coordination sites for Lithium ions, anchoring the base in proximity to the C2 proton. This "Complex Induced Proximity Effect" (CIPE) is the mechanism that enforces regiospecificity.

Installation Protocol

The installation of the PhSO2 group is robust.[1] The following protocol minimizes the formation of bis-sulfonated byproducts.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Benzenesulfonyl Chloride (PhSO2Cl, 1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Workflow:

  • Deprotonation: Charge a flame-dried flask with NaH and DMF under N2. Cool to 0 °C. Add 7-azaindole portion-wise. (Gas evolution: H2). Stir for 30 min until the solution is clear/yellow.

  • Sulfonylation: Add PhSO2Cl dropwise via syringe. The reaction is exothermic; maintain internal temp < 10 °C.

  • Quench: Stir at RT for 2 hours. Quench carefully with water.

  • Isolation: The product, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , typically precipitates. Filter, wash with water and hexanes. Recrystallize from EtOH if necessary.

Strategic Activation: Directed Ortho Metalation (DoM)

This is the "killer application" of the PhSO2 group. The following diagram illustrates the mechanistic pathway for C2-functionalization.

Mechanism Visualization (DoM)

DoM_Mechanism cluster_legend Key Interactions Start N-Bs-7-Azaindole Complex Pre-Lithiation Complex (CIPE) Start->Complex + n-BuLi / THF (-78°C) Lithiated C2-Lithio Species (Thermodynamic) Complex->Lithiated Deprotonation (Directed by SO2) Product C2-Functionalized Azaindole Lithiated->Product + Electrophile (E+) (e.g., DMF, I2, R-CHO) desc The sulfonyl oxygen coordinates Li+, directing the base to the C2 proton.

Caption: The Directed Ortho Metalation (DoM) pathway. The sulfonyl group acts as a Directing Metalation Group (DMG), coordinating the lithium species to ensure exclusive C2 deprotonation.

Experimental Protocol: C2-Formylation

Objective: Synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

  • Setup: Flame-dried Schlenk flask, N2 atmosphere.

  • Solvent: Dissolve N-Bs-7-azaindole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.

  • Lithiation: Add n-BuLi (1.2 equiv, 2.5 M in hexanes) dropwise over 20 mins.

    • Note: The solution typically turns deep red/orange, indicating the formation of the C2-lithio species.

    • Critical Step: Stir at -78 °C for 45-60 mins to ensure complete lithiation.

  • Electrophile Trapping: Add anhydrous DMF (3.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc.

  • Result: The crude residue contains the C2-formyl product, ready for reductive amination or Wittig reactions.

Deprotection Strategies

Removing the benzenesulfonyl group requires breaking the sulfonamide S–N bond. While stable to acid (TFA, HCl), it is labile to nucleophilic base attack.

Table 1: Comparative Deprotection Conditions

MethodReagentsConditionsCompatibility
Mild Hydrolysis Cs2CO3, MeOHTHF/MeOH (2:1), RT, 2-4 hBest for sensitive functionality (esters, nitriles). Mildest option.
Standard Base NaOH or KOHMeOH/H2O, Reflux, 1-2 hRobust. Good for simple substrates. May hydrolyze esters.
Fluoride TBAFTHF, RefluxAlternative if basic hydrolysis fails. Can be slow for sulfonamides.
Reductive Mg powderMeOH, sonicationChemoselective. Avoids strong base.[2]
Recommended Protocol: The Cesium Carbonate Method

This method is preferred in medicinal chemistry for its mildness and high yield [1].

  • Dissolve the functionalized N-Bs-azaindole in THF:MeOH (2:1 ratio).

  • Add Cs2CO3 (2.0 equiv).[3]

  • Stir at Ambient Temperature (20-25 °C). Monitor by LCMS (typically complete in < 4 hours).

  • Workup: Dilute with water. If the product is solid, filter it. If soluble, extract with DCM.

    • Note: The byproduct is methyl benzenesulfonate (PhSO3Me), which stays in the organic layer or is washed away.

Integrated Workflow Visualization

The following diagram summarizes the full lifecycle of the benzenesulfonyl group in azaindole synthesis.

Workflow cluster_types Reaction Class Raw 7-Azaindole (Raw Material) Protected N-Bs-7-Azaindole (Protected) Raw->Protected NaH, PhSO2Cl (Shielding) Functionalized C2-Substituted Intermediate Protected->Functionalized 1. n-BuLi (-78°C) 2. Electrophile (Activation) Final Target Scaffold (Deprotected) Functionalized->Final Cs2CO3, MeOH (Removal) t1 Nu- Substitution t2 DoM / Lithiation t3 Hydrolysis

Caption: Lifecycle of the PhSO2 group: Installation (Shielding), Activation (DoM), and Removal (Deprotection).

References

  • Bajwa, J. S., et al. "Deprotection of N-tosylated indoles and related structures using cesium carbonate."[3] Tetrahedron Letters, vol. 47, no. 36, 2006, pp. 6425-6427.

  • Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, vol. 90, no.[4] 6, 1990, pp. 879-933.

  • Hands, D., et al. "A convenient synthesis of 7-azaindole-2-carboxylic acid and its derivatives." Synthesis, vol. 1996, no. 07, 1996, pp. 877-882.

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (Standard Reference Text).

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, technically rigorous guide for the Buchwald-Hartwig amination of a specific, sensitive scaffold: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine .

Executive Summary

The functionalization of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds is a cornerstone in the synthesis of kinase inhibitors (e.g., Vemurafenib, Tofacitinib). The 5-position is particularly valuable for tuning potency and solubility but is electronically deactivated compared to the 3-position. While the 5-iodo handle allows for cross-coupling, the 1-benzenesulfonyl protecting group introduces a critical dichotomy: it electronically activates the C-I bond for oxidative addition but renders the substrate susceptible to base-mediated deprotection (desulfonation) or nucleophilic attack at the sulfur center.

This protocol details a Third-Generation Buchwald-Hartwig strategy utilizing palladacycle precatalysts to achieve high yields at lower temperatures, preserving the sulfonyl integrity while overcoming the inherent catalyst poisoning effects of the pyridine nitrogen (N7).

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate, 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine , presents three competing reactivity modes:

  • C5-I Oxidative Addition (Desired): Facilitated by the electron-withdrawing N-sulfonyl group, which lowers the LUMO energy of the C-I bond.

  • N7-Coordination (Poisoning): The pyridine nitrogen can bind tightly to electrophilic Pd(II) species, arresting the catalytic cycle.

  • Sulfonyl Cleavage (Side Reaction): Strong alkoxide bases (e.g., NaOtBu) or nucleophilic amines can cleave the N-S bond, regenerating the unprotected azaindole which is a poorer substrate for coupling.

Ligand & Catalyst Selection Logic

To mitigate N7-poisoning and enable coupling at temperatures low enough to prevent desulfonation (<90°C), we utilize bulky, electron-rich biarylphosphine ligands.

  • Primary Amines: BrettPhos or tBuBrettPhos .[1] These ligands are sufficiently bulky to prevent N7-binding and promote reductive elimination of the resulting secondary aniline.

  • Secondary Amines: RuPhos .[1][2] Provides the necessary steric environment to facilitate the coupling of hindered amines.

  • Pd Source: Pd Precatalysts (Gen 3 or Gen 4) . We strictly recommend using precatalysts (e.g., BrettPhos Pd G4) over Pd(OAc)₂ or Pd₂dba₃. Precatalysts generate the active mono-ligated Pd(0) species immediately upon exposure to base, eliminating the induction period and the need for excess amine reductant.[3]

Experimental Workflow & Decision Matrix

The following diagram outlines the logical flow for selecting reaction conditions based on the amine partner.

G Start Substrate: 1-Benzenesulfonyl-5-iodo-7-azaindole AmineType Amine Partner Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Ligand1 Ligand: BrettPhos Cat: BrettPhos Pd G4 Primary->Ligand1 Ligand2 Ligand: RuPhos Cat: RuPhos Pd G4 Secondary->Ligand2 BaseCheck Is Substrate Base Sensitive? (e.g., Ester/Nitrile present) Ligand1->BaseCheck Ligand2->BaseCheck BaseStrong Base: NaOtBu Temp: 65-80°C Solvent: Dioxane BaseCheck->BaseStrong No (Standard) BaseWeak Base: Cs2CO3 Temp: 80-100°C Solvent: tBuOH/Dioxane (1:1) BaseCheck->BaseWeak Yes (Sensitive)

Figure 1: Decision matrix for optimizing Buchwald-Hartwig conditions for N-sulfonyl azaindoles.

Detailed Protocol

Materials & Stock Solutions
  • Substrate: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Load: 1.0 – 3.0 mol%.

  • Base: Sodium tert-butoxide (NaOtBu) (anhydrous, 1.4 equiv) OR Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (sparged with N₂ or Ar for 15 mins).

Standard Procedure (NaOtBu Method)

Best for robust amines and rapid conversion.

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add the Substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and Catalyst (e.g., BrettPhos Pd G4, 2.0 mol%).

    • Note: If the amine is a liquid, add it after the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M).

  • Sealing: Seal the vial with a Teflon-lined screw cap.

  • Reaction: Remove from the glovebox and stir at 65–80°C for 4–12 hours.

    • Critical Check: Monitor by LCMS at 2 hours. If desulfonation (M-140 mass loss) is observed, lower temp to 60°C or switch to Protocol 4.3.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.

Mild Procedure (Cs₂CO₃ Method)

Best for substrates prone to desulfonation or containing base-sensitive esters.

  • Setup: As above.

  • Reagents: Use Cs₂CO₃ (2.0 equiv) instead of NaOtBu.

  • Solvent System: Use tBuOH or a tBuOH/Dioxane (1:1) mixture. The protic solvent helps solubilize the carbonate base.

  • Reaction: Heat to 85–100°C . (Carbonate bases are weaker and require higher activation energy, but are less likely to cleave the sulfonyl group).

Critical Parameters & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N7)Increase catalyst loading to 5 mol%. Ensure use of G3/G4 precatalyst (not Pd(OAc)₂).
Desulfonation (Product - SO₂Ph) Base-mediated cleavageSwitch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature by 10°C. Ensure solvent is strictly anhydrous.
De-iodination (Substrate - I + H) β-Hydride Elimination / ReductionUse a more sterically demanding ligand (e.g., tBuBrettPhos). Ensure solvent is degassed to remove O₂.
Amine Arylation on Sulfonyl Nucleophilic attack on SulfurUse a bulkier base (NaOtBu is usually bulky enough, but Cs₂CO₃ is safer). Avoid primary amines with high nucleophilicity if possible.

Mechanistic Visualization: The Catalytic Cycle

Understanding the specific pathway for this substrate helps in troubleshooting.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for I) Pd0->OxAdd Complex1 L-Pd(II)-Ar-I OxAdd->Complex1 AmineBind Amine Binding & Deprotonation Complex1->AmineBind + Base - Base-HI RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Product Product: 5-Amino-N-SO2Ph-Azaindole RedElim->Product Substrate Substrate: 5-Iodo-N-SO2Ph-Azaindole Substrate->OxAdd

Figure 2: Simplified catalytic cycle highlighting the oxidative addition of the 5-iodo species.

References

  • Henderson, J. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[4] Organic Letters, 12(20), 4438–4441.

    • Key Insight: Establishes BrettPhos/RuPhos as the ligands of choice for the 7-azaindole scaffold.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Key Insight: Comprehensive guide on m
  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.

    • Key Insight: Rationale for using G3/G4 precatalysts to ensure reliable activation at lower temper
  • BenchChem Application Note. "Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole."

    • Key Insight: Analogous heterocyclic coupling conditions.

Sources

Application Note: Strategic Utilization of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Discovery

[1][2]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine core found in adenosine triphosphate (ATP).[1] This structural similarity allows 7-azaindole derivatives to function as potent ATP-competitive kinase inhibitors, targeting enzymes such as B-Raf , JAK , Trk , and CSF1R .[1]

This guide focuses on 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine , a high-value intermediate.[2][1] Unlike the unprotected parent heterocycle, this reagent offers two distinct advantages:

  • Enhanced Reactivity: The electron-withdrawing benzenesulfonyl group lowers the electron density of the heteroaromatic ring, facilitating oxidative addition at the C-5 position during palladium-catalyzed cross-couplings.

  • Regiocontrol: The bulky protecting group at

    
     prevents catalyst poisoning often caused by the free indole nitrogen and directs reactivity away from the pyrrole ring, ensuring cleaner functionalization at the pyridine ring (C-5).
    

Structural Rationale & Reactivity Profile[2][3]

The "Hinge Binder" Concept

Kinase inhibitors typically bind to the "hinge region" of the kinase ATP-binding pocket.[3] The 7-azaindole core mimics the adenine of ATP, forming crucial hydrogen bonds:

  • 
    -H (Pyrrole):  Hydrogen bond donor to the hinge backbone carbonyl.[2][1]
    
  • 
     (Pyridine):  Hydrogen bond acceptor from the hinge backbone amide.[1]
    
Why the Benzenesulfonyl-Protected 5-Iodo Variant?

Direct functionalization of unprotected 7-azaindole is plagued by low solubility and competing coordination of the metal catalyst to the


FeatureUnprotected 5-Iodo-7-azaindole1-Benzenesulfonyl-5-iodo-7-azaindole
Solubility Poor in organic solventsExcellent (DCM, THF, Dioxane)
C-5 Reactivity Moderate (Electron-rich ring)High (EWG facilitates Pd oxidative addition)
Lithiation (C-2) Difficult (requires dianion)Facile (Directed Ortho Metalation possible)
Catalyst Stability Prone to poisoning via

Stable (

blocked)

Application Workflow: Diversity-Oriented Synthesis

The following diagram illustrates the strategic placement of this intermediate in a typical drug discovery workflow, moving from the core scaffold to a library of potential inhibitors.

KinaseInhibitorWorkflowcluster_mechanismMechanistic AdvantageStartPrecursor:1-Benzenesulfonyl-5-iodo-7-azaindoleCouplingStep 1: C-5 Functionalization(Suzuki-Miyaura Coupling)Start->Coupling+ Aryl Boronic AcidPd CatalystIntermediateIntermediate:5-Aryl-N-protected-7-azaindoleCoupling->IntermediateDeprotectionStep 2: N-Deprotection(Base Hydrolysis)Intermediate->DeprotectionNaOH/MeOH or TBAFFinalFinal Target:Kinase Inhibitor CandidateDeprotection->FinalPurificationNotePhSO2 group (EWG)accelerates oxidative additionat C-5 position.

Figure 1: Synthetic workflow transforming the iodinated precursor into active kinase inhibitors via sequential cross-coupling and deprotection.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C-5

This protocol describes the coupling of 1-benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine with an aryl boronic acid.[2][1] The use of the iodide (vs. bromide) allows for milder conditions and lower catalyst loading.

Reagents:

  • Substrate: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid / Pinacol ester (1.2 – 1.5 equiv)[2][1]

  • Catalyst: Pd(dppf)Cl₂[2][1]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[2][1]

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)[2][1]

  • Solvent: 1,4-Dioxane (degassed)[2][1]

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the Substrate (e.g., 100 mg, 0.26 mmol), Aryl boronic acid (0.31 mmol), and Catalyst (10 mg).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (3 mL) via syringe, followed by the Aqueous Base (0.4 mL).

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Microwave: Irradiate at 100°C for 30–60 minutes (Recommended for library synthesis).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will typically elute earlier than the deprotected analog due to the lipophilic sulfonyl group.

Protocol B: Removal of Benzenesulfonyl Group (Deprotection)

Post-coupling, the protecting group must be removed to restore the H-bond donor capability of the

Reagents:

  • Substrate: 5-Substituted-1-benzenesulfonyl-7-azaindole

  • Reagent: TBAF (1M in THF) OR NaOH (aq) / Methanol

Method 1: TBAF (Mild, Non-Aqueous) [1]

  • Dissolve the substrate in anhydrous THF (0.1 M concentration).[2][1]

  • Add TBAF (2.0 equiv) dropwise at room temperature.

  • Stir for 2–4 hours. (Reaction turns yellow/orange).[2][1]

  • Quench with saturated NH₄Cl solution.[2][1] Extract with EtOAc.[2][1]

Method 2: Base Hydrolysis (Scalable) [2][1]

  • Dissolve substrate in MeOH/THF (1:1).[2][1]

  • Add 4M NaOH (5.0 equiv).

  • Heat to 60°C for 2–6 hours.

  • Concentrate to remove organics, neutralize aqueous residue with 1M HCl to pH ~7–8. The product often precipitates as a solid.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Stalled Conversion (<50%) Catalyst poisoning by

(pyridine nitrogen).[2][1]
Switch to Pd(dppf)Cl₂ or XPhos Pd G2 .[2][1] These bulky ligands prevent

coordination to the Pd center.
Protodeboronation Instability of the boronic acid partner.Use Boronic Esters (Pinacol) instead of acids.[2][1] Switch base to K₃PO₄ or CsF (anhydrous conditions).[2][1]
Dehalogenation (Loss of Iodine) Hydride source in reaction (often from solvent impurities or excessive heating).[2][1]Ensure dioxane is peroxide-free.[2][1] Lower temperature and extend time.
C-2 Arylation (Regio-scrambling) C-H activation occurring at C-2 (promoted by the directing group).[2][1]This is rare under standard Suzuki conditions but possible with high temps.[2][1] Keep temp <100°C. Avoid carboxylate bases if this persists.[2][1]

Safety & Handling

  • 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine: Classified as an Irritant (H315, H319, H335) .[2][1] Handle in a fume hood. Avoid inhalation of dust.[2][1]

  • Palladium Catalysts: Potential sensitizers.[2][1] Use gloves.

  • TBAF: Toxic and corrosive.[2][1] Hydrofluoric acid equivalent upon acidification.[2][1]

References

  • Review of 7-Azaindole in Kinase Inhibitors: Popowycz, F., et al.[2][1][3][4][5] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016 .

  • Suzuki Coupling on Protected Azaindoles: Chi, S. M., et al. "Palladium-catalyzed coupling reactions of 3-substituted-2-iodo-7-azaindoles."[2][1][6] Tetrahedron Letters, 2000 .[2][1]

  • Synthesis of Vemurafenib (B-Raf Inhibitor): Bollag, G., et al. "Clinical efficacy of a RAF inhibitor that targets BRAF V600E melanoma."[1] Nature, 2010 .[2][1] (Describes the utility of the azaindole core).

  • Deprotection Strategies: Mérour, J. Y., & Joseph, B. "Synthesis and reactivity of 7-azaindoles."[2][1] Current Organic Chemistry, 2001 .[2][1][7]

  • CSF1R Inhibitor Synthesis (Pexidartinib context): Tap, W. D., et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor."[2][1] New England Journal of Medicine, 2015 .[1] [2][1]

Synthesis of CSF1R inhibitors from 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Aryl-7-Azaindole CSF1R Inhibitors

Executive Summary

This application note details the strategic synthesis of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors utilizing 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine as the primary scaffold. While first-generation inhibitors like Pexidartinib (PLX3397) utilize C3-functionalization, emerging Structure-Activity Relationship (SAR) data indicates that the C5 position of the 7-azaindole core is a critical vector for accessing the kinase hydrophobic pocket, improving selectivity profiles, and altering solubility [1, 2].

This guide provides a validated, step-by-step protocol for Palladium-catalyzed C5-diversification followed by chemoselective deprotection, designed for medicinal chemists optimizing Type I and Type II kinase inhibitors.

Strategic Rationale & Scaffold Architecture

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisostere of the indole moiety, offering improved water solubility and distinct hydrogen-bonding capabilities within the ATP-binding cleft.

  • The Starting Material: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine .[1]

    • 5-Iodo Handle: Provides a highly reactive site for Suzuki-Miyaura cross-coupling, allowing the installation of aryl/heteroaryl "tails" that extend into the solvent front or hydrophobic back-pocket.

    • 1-Benzenesulfonyl Group: Acts as a dual-purpose masking agent.

      • Electronic Activation: Electron-withdrawing nature facilitates oxidative addition at the C5-I bond.

      • Catalyst Protection: Prevents the free N1-H from poisoning Palladium catalysts or undergoing competing N-arylation.

Workflow Visualization

The following diagram outlines the synthetic pathway from the protected precursor to the active inhibitor.[2]

SyntheticPathway Start 1-Benzenesulfonyl-5-iodo- 1H-pyrrolo[2,3-b]pyridine Intermediate Intermediate: 1-Benzenesulfonyl-5-aryl- 7-azaindole Start->Intermediate Suzuki Coupling (C-C Bond Formation) Reagents Aryl Boronic Acid/Ester Pd Catalyst, Base Reagents->Intermediate Final Final Inhibitor: 5-Aryl-1H-pyrrolo[2,3-b]pyridine Intermediate->Final N1-Deprotection Deprotection Hydrolysis (Base or Fluoride)

Figure 1: Synthetic workflow for C5-functionalization of the 7-azaindole core.

Experimental Protocols

Protocol A: C5-Diversification via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl moiety at the 5-position. Scale: 1.0 mmol (adaptable).

Reagents:

  • Substrate: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).

  • Coupling Partner: Aryl boronic acid or pinacol ester (1.2–1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%) OR Pd(PPh₃)₄ (5-10 mol%).

    • Note: Pd(dppf)Cl₂ is preferred for sterically hindered boronic acids [3].

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane or DME (degassed).

Procedure:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the Substrate (384 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Catalyst (41 mg, 0.05 mmol).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Substrate - I + Aryl).

    • Checkpoint: The starting material (Rt ~ X min) should disappear. If conversion stalls, add an additional 2 mol% catalyst.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Data Output:

Parameter Specification
Typical Yield 75% – 92%
Key Impurity Protodeboronation of boronic acid (excess used to compensate)

| Appearance | Off-white to pale yellow solid |

Protocol B: N1-Benzenesulfonyl Deprotection

Objective: Remove the protecting group to restore the active pharmacophore (N1-H is essential for hinge binding). Mechanism: Nucleophilic attack on the sulfonyl sulfur atom.

Reagents:

  • Option 1 (Standard): 4M NaOH or KOH in MeOH/THF.

  • Option 2 (Mild/Chemoselective): TBAF (Tetra-n-butylammonium fluoride) in THF (if base-sensitive groups are present).

Procedure (Standard Base Hydrolysis):

  • Dissolution: Dissolve the Intermediate (from Protocol A) in THF/MeOH (1:1 ratio, 0.1 M concentration).

  • Hydrolysis: Add 4M NaOH (5.0 equiv).

  • Reaction: Stir at 60°C for 1–3 hours.

    • Note: Sulfonamides on electron-deficient heterocycles hydrolyze faster than standard sulfonamides.

  • Work-up: Neutralize with 1M HCl to pH ~7. Extract with EtOAc or DCM (Note: Product may be polar; check aqueous layer).

  • Isolation: Concentrate organic layers. Recrystallize from MeOH or purify via prep-HPLC if necessary.

Mechanistic Insight: CSF1R Binding Mode

The deprotected 5-aryl-7-azaindole targets the ATP-binding pocket of CSF1R. The N1-H and N7 atoms of the azaindole core form a critical "hinge-binding" motif, mimicking the adenine ring of ATP.

Signaling Pathway & Inhibition Logic[4][5]

CSF1R_Mechanism Ligand CSF-1 / IL-34 Receptor CSF1R Dimerization (Autophosphorylation) Ligand->Receptor Activation Downstream Macrophage Differentiation (Proliferation/Survival) Receptor->Downstream Signaling Cascade Inhibitor 5-Aryl-7-Azaindole (Inhibitor) Inhibitor->Receptor Competes with ATP (Hinge Binding) Block X Inhibitor->Block Block->Downstream Pathway Blocked

Figure 2: Mechanism of Action.[2][4][5] The synthesized inhibitor blocks ATP binding, preventing the phosphorylation cascade required for macrophage survival.

SAR Insight:

  • Type I Binding: If the 5-aryl group is small (e.g., phenyl, pyridine), the molecule likely binds in the active (DFG-in) conformation.

  • Type II Binding: If the 5-position is fitted with a linker and a "tail" (e.g., urea or amide), it can extend into the allosteric pocket, stabilizing the inactive (DFG-out) conformation, similar to Sorafenib or Imatinib logic [4].

References

  • Tap, W. D., et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, vol. 373, no.[6] 5, 2015, pp. 428-437.[6] Link

  • Zhang, H., et al. "Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Antitumor Agents." Bioorganic & Medicinal Chemistry, vol. 26, no. 12, 2018. Link

  • BenchChem Protocols. "Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines." BenchChem Technical Library, 2025. Link

  • Patel, S., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, vol. 25, no.[7] 12, 2020. Link

Sources

Technical Guide: Strategic Utilization of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

[1]

Executive Summary & Strategic Value

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine serves as a high-value "bifunctional linchpin" in modern medicinal chemistry. It is not merely a protected intermediate; it is a programmed scaffold designed to access the privileged 7-azaindole core—a bioisostere of purine that is ubiquitous in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib).[1]

Key Technical Advantages:

  • The C-5 Iodine Handle: Offers high reactivity for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the introduction of diversity at the "solvent-front" region of the kinase binding pocket.

  • The N-Benzenesulfonyl Group: Acts as a dual-purpose moiety.

    • Protective:[1][2] Masks the acidic pyrrole nitrogen (pKa ~13), preventing catalyst poisoning and N-arylation side reactions.[1]

    • Directing: The electron-withdrawing nature of the sulfonyl group acidifies the C-2 proton, enabling Directed Ortho-Metalation (DoM) . This allows for regioselective functionalization at the C-2 position, a transformation difficult to achieve on the unprotected scaffold.

Synthesis of the Building Block

Reliable access to the scaffold is the first step. While commercial sources exist, in situ preparation ensures purity and scalability.[1]

Protocol A: Sequential Iodination and Protection

Rationale: Direct iodination of the protected species is often regiochemically ambiguous. Iodinating the free 7-azaindole first ensures the halogen is installed exclusively at C-5 via electrophilic aromatic substitution (SEAr), followed by N-protection.

Reagents:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[1][3][4]

  • N-Iodosuccinimide (NIS)[1]

  • Benzenesulfonyl chloride (PhSO2Cl)[1]

  • Tetrabutylammonium hydrogensulfate (TBAHS) - Phase transfer catalyst[1]

Step-by-Step Methodology:

  • Iodination: Dissolve 7-azaindole (1.0 eq) in DMF (0.5 M). Cool to 0°C. Add NIS (1.05 eq) portion-wise. Stir at RT for 2 hours.

    • QC Check: Monitor by LCMS. The iodine prefers C-5 (para to the pyrrole nitrogen) due to electronic activation.[1]

    • Workup: Dilute with water, filter the precipitate (5-iodo-7-azaindole).[1]

  • Sulfonylation: Suspend 5-iodo-7-azaindole (1.0 eq) in DCM. Add 50% aq. NaOH (excess) and TBAHS (0.05 eq).[1] Add PhSO2Cl (1.2 eq) dropwise at 0°C.

    • Mechanism:[1][5][6][7][8] Phase-transfer catalysis allows for mild biphasic protection without strictly anhydrous conditions.

    • Purification: Wash organic layer with water/brine. Recrystallize from Ethanol/Heptane.

Module: C-5 Functionalization (Suzuki-Miyaura Coupling)

The C-5 position typically projects into the hydrophobic pocket or the solvent-exposed region of a kinase ATP-binding site.

Critical Considerations
  • Catalyst Poisoning: Even with the N-protection, the pyridine nitrogen (N-7) can coordinate to Pd.[1] Use bulky, electron-rich ligands (e.g., phosphines like XPhos or SPhos) or bidentate ligands (dppf) to prevent this.[1]

  • Base Selection: Weak bases (

    
    ) are preferred over strong alkoxides to prevent premature cleavage of the sulfonyl group.[1]
    
Protocol B: C-5 Cross-Coupling

Reaction: Scaffold-I + Ar-B(OH)2 -> Scaffold-Ar[1]

ComponentRecommendationFunction
Catalyst

(5 mol%)
Robust, resists N-coordination.[1]
Ligand Not required if using dppf complexAlternatively,

+ XPhos.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Aqueous component essential for boronate activation.[1]
Base

or

(2.0 eq)
Mild activation; avoids deprotection.[1]
Temp 80–90°C

Procedure:

  • Charge a reaction vial with 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (2.0 eq).

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed Dioxane/Water mixture.

  • Add Pd catalyst last (under Argon flow).[1]

  • Heat to 85°C for 4–12 hours.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Module: C-2 Functionalization (Directed Ortho-Metalation)

This is the unique advantage of the benzenesulfonyl derivative. The sulfonyl group directs lithiation to the C-2 position via the Complex Induced Proximity Effect (CIPE) .

Protocol C: C-2 Lithiation and Trapping

Reaction: Scaffold + LDA -> [C-2 Lithio Species] + Electrophile -> 2-Substituted Scaffold[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a flask and maintain a strict

    
     atmosphere.
    
  • Lithiation: Dissolve the scaffold (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Deprotonation: Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 10 mins.

    • Note: n-BuLi can be used, but LDA is more selective and prevents nucleophilic attack on the sulfonyl sulfur.

    • Time: Stir at -78°C for 30–60 minutes. The solution often turns deep red/orange (formation of the lithiated species).

  • Quenching: Add the Electrophile (e.g., DMF for formylation,

    
     for iodination, or an aldehyde) dissolved in THF.[1]
    
  • Warming: Allow to warm to 0°C slowly.

  • Quench: Add sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    

Expert Insight: If the electrophile is bulky, the reaction efficiency drops.[1] In such cases, transmetalation to Zinc (using

1

Module: Deprotection Strategies

The final step in synthesizing the bioactive agent is removing the sulfonyl group to reveal the H-bond donor (N-1) required for the kinase "hinge region" interaction.

Protocol D: Selective Desulfonylation
MethodReagentsProsCons
Thermal Hydrolysis NaOH or KOH in MeOH/H2O, 60°CCheap, scalable, high yield.[1]Can hydrolyze other esters/nitriles on the molecule.
Fluoride Cleavage TBAF (1M in THF), RefluxMild, compatible with esters.[1]TBAF is expensive; removal of tetrabutylammonium salts can be difficult.
Magnesium Methanolysis Mg powder in MeOH, sonicationVery mild, chemoselective.[1]Heterogeneous, can be slow.[1]

Recommended Procedure (Thermal):

  • Dissolve intermediate in MeOH/THF (1:1).

  • Add 4M NaOH (3.0 eq).

  • Heat to 60°C. Monitor by TLC (disappearance of starting material is usually rapid, <1 hr).

  • Neutralize: Acidify carefully with 1M HCl to pH 7. The free 7-azaindole often precipitates.

Visualization of Workflows

Diagram 1: Divergent Synthesis Workflow

This flowchart illustrates how the scaffold acts as a central node for divergent synthesis.

GStart1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridinePathAPath A: C-5 Functionalization(Suzuki/Sonogashira)Start->PathAPd(dppf)Cl2, Ar-B(OH)2PathBPath B: C-2 Functionalization(Directed Lithiation)Start->PathB1. LDA, -78°C2. ElectrophileProdA5-Aryl-IntermediatePathA->ProdAProdB2-Substituted-IntermediatePathB->ProdBDeprotectADeprotection (NaOH/MeOH)Reveal Hinge BinderProdA->DeprotectADeprotectBDeprotection (TBAF)Reveal Hinge BinderProdB->DeprotectBFinalDrugFinal Kinase Inhibitor(e.g., Vemurafenib Analog)DeprotectA->FinalDrugDeprotectB->FinalDrug

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-5 iodine and N-sulfonyl group.

Diagram 2: Mechanism of Directed Lithiation

This diagram visualizes the "Complex Induced Proximity Effect" (CIPE) that makes the C-2 chemistry possible.

MechanismStep1Protected Scaffold(Sulfonyl Oxygen)Step2Coordination Complex(Li...O-S Interaction)Step1->Step2LDA / THF-78°CStep3C-2 Deprotonation(Lithiated Species)Step2->Step3CIPE(Proximity Effect)Step4Electrophile Trap(C-2 Functionalized)Step3->Step4Quench (E+)

Caption: The sulfonyl oxygen coordinates Lithium, directing the base to the C-2 proton for selective removal.[1]

References

  • Organic Syntheses Procedure: Nickel-Catalyzed Suzuki-Miyaura Coupling. Source: Organic Syntheses.[8][9][10] Context: While focusing on Nickel, this authoritative source outlines the fundamental Suzuki parameters relevant to heterocycles.[1]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Source: National Institutes of Health (PMC).[1] Context: Details the challenges of SEM vs. Benzenesulfonyl protection and the specific conditions for C-2 vs C-5 coupling.

  • Azaindoles in Medicinal Chemistry. Source: PharmaBlock Whitepaper. Context: Overview of the scaffold's utility in drugs like Vemurafenib and Venetoclax.[11]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles. Source: Royal Society of Chemistry (RSC).[1] Context: Demonstrates the stability and directing ability of the benzenesulfonyl group under functionalization conditions.

  • Electrophile-Dependent Reactivity of Lithiated Species. Source: MDPI. Context: Provides mechanistic insight into the lithiation and quenching steps relevant to directed metalation. [1]

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine ring in ATP. This structural similarity allows it to function as a potent "hinge binder" in the ATP-binding pocket of protein kinases.

This Application Note focuses on 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine , a high-value intermediate that enables the precise, regio-controlled synthesis of C-5 functionalized kinase inhibitors. While direct electrophilic halogenation of 7-azaindole typically favors the C-3 position, the 5-iodo variant provides a critical "growth vector" for extending the molecule into the solvent-exposed regions of the kinase pocket, a key strategy for improving selectivity and physicochemical properties.

The benzenesulfonyl (


) group at the N-1 position serves a dual purpose:
  • Electronic Modulation: It prevents catalyst poisoning by the free pyrrole nitrogen during metal-catalyzed cross-coupling.

  • Regio-Control: It blocks the N-1 site, forcing reactivity to the C-5 iodine handle.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1-(Benzenesulfonyl)-5-iodo-1H-pyrrolo[2,3-b]pyridine
Molecular Formula

Molecular Weight 384.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water.
Stability Stable under standard laboratory conditions. Hydrolytically stable in neutral/acidic media; labile in strong base (deprotection condition).
Hazards Irritant. Avoid inhalation. The sulfonyl group may release benzenesulfonic acid upon decomposition.

Strategic Functionalization Workflow

The following diagram illustrates the strategic role of this intermediate in a drug discovery campaign. It highlights the transition from the raw scaffold to a functionalized drug candidate.

G cluster_0 Critical Control Point Raw 5-Iodo-7-azaindole (Precursor) Protected 1-Benzenesulfonyl-5-iodo- 1H-pyrrolo[2,3-b]pyridine (The Intermediate) Raw->Protected Protection: PhSO2Cl, NaH (Protocol 1) Coupled C-5 Functionalized Intermediate Protected->Coupled Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2 (Protocol 2) Final Final Kinase Inhibitor (Hinge Binder) Coupled->Final Deprotection: TBAF or NaOH (Protocol 3)

Caption: Figure 1. Synthetic workflow transforming the 5-iodo precursor into a bioactive kinase inhibitor via the benzenesulfonyl-protected intermediate.

Detailed Protocols

Protocol 1: Synthesis of the Protected Intermediate

Rationale: Direct iodination of 7-azaindole yields the 3-iodo isomer. Therefore, this protocol assumes the starting material is 5-iodo-7-azaindole (commercially available or synthesized via cyclization of 2-amino-5-iodopyridine). The protection step is critical to solubilize the core and prevent N-arylation during subsequent couplings.

Reagents:

  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Benzenesulfonyl chloride (

    
    ) (1.2 equiv)
    
  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 5-iodo-7-azaindole and dissolve in anhydrous DMF (0.2 M concentration). Cool the solution to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 
    
    
    
    for 30 minutes until gas evolution ceases and the solution becomes clear/yellow, indicating formation of the azaindole anion.
  • Protection: Add benzenesulfonyl chloride dropwise via syringe. The sulfonyl group acts as a "hard" electrophile, preferentially attacking the "hard" N-1 anion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The product will be significantly less polar than the starting material.

  • Work-up: Quench carefully with ice-water. The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR (

    
    ):  Look for the disappearance of the broad NH singlet (~12 ppm) and the appearance of aromatic sulfonyl protons (7.5–8.0 ppm). The C-2 proton of azaindole typically shifts downfield due to the electron-withdrawing effect of the sulfonyl group.
    
Protocol 2: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

Rationale: The 5-iodo position is highly reactive toward oxidative addition. The benzenesulfonyl group prevents the Pd catalyst from coordinating to the pyridine nitrogen or the pyrrole NH, which typically suppresses yields in unprotected substrates.

Reagents:

  • 1-Benzenesulfonyl-5-iodo-intermediate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) - Chosen for robustness against steric bulk.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for hindered substrates).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: Combine the intermediate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[2][3] Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under Argon.

  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (microwave, 30 min).
    • Note: The electron-withdrawing sulfonyl group slightly deactivates the ring toward oxidative addition compared to the free amine, but the high reactivity of the C-I bond compensates for this.

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water/brine.

  • Purification: Flash chromatography.

Protocol 3: Deprotection (Restoring the Hinge Binder)

Rationale: The benzenesulfonyl group must be removed to free the N-1 proton and N-7 lone pair, which are required for the bidentate hydrogen bonding to the kinase hinge region (e.g., Glu/Leu backbone residues).

Method A: Basic Hydrolysis (Standard)

  • Conditions: 4M NaOH (aq) / Methanol (1:4) at

    
     for 2-6 hours.
    
  • Mechanism: Hydroxide attacks the sulfur atom, releasing the benzenesulfonate and regenerating the indole anion, which is then protonated.

  • Pros: Cheap, scalable.

  • Cons: May hydrolyze esters or nitriles on the coupled aryl ring.

Method B: Fluoride Cleavage (Mild)

  • Conditions: TBAF (1M in THF, 2.0 equiv), THF, reflux or

    
    .
    
  • Rationale: While typically used for silyl groups, fluoride is sufficiently nucleophilic to cleave sulfonamides in electron-deficient heterocycles.

  • Pros: Compatible with esters and base-sensitive groups.[4][5]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Protocol 1 Incomplete deprotonation (wet DMF).Ensure DMF is anhydrous. Increase NaH reaction time.
Regioselectivity Issues N/A for this substrate.The sulfonyl group is highly N-selective over C-3 under these conditions.
Stalled Coupling (Protocol 2) Catalyst poisoning or hydrolysis of boronic acid.Switch to XPhos Pd G2 (precatalyst) for difficult substrates. Increase boronic acid to 2.0 equiv.
Incomplete Deprotection Steric hindrance or insufficient heat.Switch to KOH / t-Butanol at reflux (stronger conditions).

References

  • Zhang, H., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[6][7][8][9] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 11, 873–886.

  • Lérida, A. C., et al. (2020).[10] "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges." Molecules, 25(24), 6023.

  • Sakamoto, T., et al. (1998). "Deprotection of N-sulfonyl nitrogen-heteroaromatics with tetrabutylammonium fluoride." Tetrahedron Letters, 39(33), 595-596.

  • BenchChem. (2025).[9] "Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines."

Sources

Troubleshooting & Optimization

Optimizing Suzuki reaction conditions for 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-AZA-005 Subject: Optimization of Suzuki-Miyaura Conditions for 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine Status: Open Assigned Scientist: Senior Application Specialist (Organic Synthesis Division)

Executive Summary

You are working with 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine . This is a "privileged" but temperamental scaffold. While the C5-iodine offers excellent reactivity for oxidative addition, the reaction is frequently plagued by two competing failure modes:

  • Catalyst Deactivation: The pyridine nitrogen (N7) can coordinate to palladium, arresting the catalytic cycle.

  • Protecting Group Instability: The N-benzenesulfonyl group is electron-withdrawing, activating the ring for coupling, but is susceptible to premature hydrolysis under the basic conditions required for transmetallation.

This guide provides a modular optimization strategy designed to balance reactivity with substrate stability.

Module 1: Catalyst & Ligand Selection (The "Engine")

The Challenge: The N7 nitrogen of the 7-azaindole core is a potent ligand. If your phosphine ligand is labile (e.g., PPh3), the N7 nitrogen will displace it, forming a stable, inactive Palladium-Azaindole complex.

The Solution: Use bulky, electron-rich ligands that create a steric "shield" around the palladium center, preventing N7 coordination while facilitating oxidative addition.

Recommended Catalyst Systems
TierCatalyst SystemLigand ClassWhy it works
Standard Pd(dppf)Cl₂·DCM Bidentate FerrocenylThe large "bite angle" and chelating effect make the ligand difficult to displace by the N7 nitrogen. Robust and air-stable.[1]
High-Performance XPhos Pd G2 Buchwald BiarylExtremely bulky. The isopropyl groups on the biaryl backbone prevent N7 coordination. Excellent for sterically hindered boronic acids.
Legacy Pd(PPh₃)₄MonodentateNOT RECOMMENDED. High risk of ligand displacement by N7, leading to stalled reactions and black Pd precipitation.
Decision Logic: Catalyst Selection

CatalystSelection Start Start: Analyze Boronic Acid Steric Is the Boronic Acid Sterically Hindered? Start->Steric Standard Use Pd(dppf)Cl2 (Standard) Steric->Standard No (e.g., Phenyl, 4-F-Ph) Advanced Use XPhos Pd G2 (High Performance) Steric->Advanced Yes (e.g., 2,6-disubstituted) BaseCheck Check Base Sensitivity Standard->BaseCheck Advanced->BaseCheck

Figure 1: Decision matrix for selecting the appropriate Palladium source based on coupling partner sterics.

Module 2: Base & Solvent Architecture (The "Environment")

The Challenge: The benzenesulfonyl (PhSO₂) group makes the azaindole ring electron-deficient. While this aids the coupling, it also makes the sulfonamide bond labile. Strong hydroxide bases (NaOH, KOH) or high temperatures (>100°C) will cleave the protecting group, leading to N1-H byproduct formation which poisons the catalyst even faster.

The Solution: Use "mild but effective" carbonate or phosphate bases in biphasic systems.

Base Compatibility Matrix
BasepKa (conj.[2] acid)CompatibilityNotes
K₃PO₄ ~12.3Excellent Best balance. Strong enough to activate boronic acids, mild enough to spare the PhSO₂ group.
Na₂CO₃ ~10.3Good Standard choice. May be too weak for very hindered boronic acids.
Cs₂CO₃ ~10.3Good "Cesium Effect" improves solubility in organic solvents like DMF/Dioxane.
NaOH/KOH ~15.7Critical Failure High risk of sulfonamide hydrolysis (deprotection). Avoid.
Recommended Solvent Systems
  • Dioxane : Water (4:1) – The Gold Standard. Good solubility for the organic substrate and the inorganic base. Run at 80–90°C.

  • Toluene : Ethanol : Water (4:2:1) – The "Dumping Ground". Excellent for substrates with poor solubility. The ethanol helps solubilize the boronic acid.

Module 3: Troubleshooting & FAQs

Q1: I see starting material consumption, but the major product is the deprotected azaindole (no PhSO₂). What happened?

  • Diagnosis: Your conditions are too basic or too hot.

  • Fix: Switch from K₃PO₄ to Na₂CO₃. Lower reaction temperature from 100°C to 80°C. Ensure you are not using MeOH/EtOH if transesterification is suspected (though rare with sulfonamides).

Q2: The reaction turns black immediately and conversion stops at 10%.

  • Diagnosis: "Palladium Black" formation.[3] The catalyst has decomposed, likely due to N7 coordination displacing the ligands.

  • Fix: Switch to XPhos Pd G2 or Pd(dppf)Cl₂ . If using Pd(PPh₃)₄, stop immediately. Degas your solvents thoroughly (sparge with Argon for 15 mins) as oxygen accelerates this decomposition.

Q3: I see a byproduct with molecular weight = Product + H.

  • Diagnosis: Protodehalogenation. The Iodine was removed and replaced by Hydrogen.

  • Fix: This often happens when the reaction is "wet" but the transmetallation is slow. Increase the concentration of the boronic acid (1.5 equiv). Ensure solvents are degassed.

Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue LowYield Low Conversion Issue->LowYield Deprotection Loss of PhSO2 Issue->Deprotection BlackPd Pd Precipitates Early Issue->BlackPd CheckBoron Boronic Acid Quality (Add excess) LowYield->CheckBoron LowerTemp Reduce Temp < 90°C Deprotection->LowerTemp WeakerBase Switch to Na2CO3 Deprotection->WeakerBase CheckCat Check Catalyst (Switch to XPhos) BlackPd->CheckCat

Figure 2: Diagnostic workflow for common reaction failures.

Module 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-7AZA-SUZUKI-01 Scale: 1.0 mmol (Adjust linearly)

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, add:

    • Substrate: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 384 mg).

    • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv).

    • Base: K₃PO₄ (3.0 equiv, 636 mg) or Na₂CO₃ (3.0 equiv).

    • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (0.05 equiv, 5 mol%).

  • Solvent: Add 1,4-Dioxane (8 mL) and Water (2 mL) .

  • Degassing (Critical): Seal the vial with a septum. Sparge the mixture with Argon/Nitrogen gas via a needle for 10–15 minutes. Do not skip this step.

  • Reaction: Remove the needle, seal the cap (or keep under balloon pressure), and heat to 85°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Water and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: 7-azaindoles can streak on silica; add 1% Et3N to your eluent if necessary.

References

  • Merour, J. Y., & Joseph, B. (2001).[6] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[6][7]

  • BenchChem. (2025).[3][5] Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines. BenchChem Technical Library.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Li, J. J. (Editor). (2011). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Technical Guide: Optimizing Buchwald-Hartwig Amination of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide addresses the specific challenges of performing Buchwald-Hartwig aminations on 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine . This substrate presents a unique "push-pull" challenge that distinguishes it from standard aryl halide couplings:

  • The Catalyst Sink (N7): The pyridine nitrogen (N7) is a potent σ-donor. Without bulky ligands, it coordinates to the Palladium center, forming stable, non-catalytic species (off-cycle resting states) that arrest the reaction.

  • The Lability Risk (N1-SO2Ph): While the benzenesulfonyl group activates the ring for oxidative addition by withdrawing electron density, it is susceptible to nucleophilic attack. Strong alkoxide bases (e.g., NaOtBu) frequently cause de-sulfonylation (deprotection) rather than the desired C-N bond formation.

  • The Iodine Handle (C5): While highly reactive, the C-I bond is prone to hydrodehalogenation (reduction to C-H) if the transmetallation step is slow or if hydride sources (solvents/amines) are present.

The "Gold Standard" Protocol

Do not start with generic conditions. Based on the 7-azaindole scaffold's electronic requirements, the following protocol is the recommended starting point for optimization.

Recommended Reaction Matrix
ComponentRecommendationRationale
Catalyst Source XPhos Pd G3 or G4 (2–5 mol%)Pre-catalysts ensure a 1:1 L:Pd ratio and rapid activation. Avoid Pd(PPh3)4 or PdCl2.
Ligand XPhos (General) or BrettPhos (Primary Amines)Bulky biaryl phosphines create steric bulk that prevents N7-coordination to the Pd center.
Base Cs2CO3 (2.0–3.0 equiv)Critical: Weak enough to prevent N-sulfonyl cleavage; strong enough to deprotonate the amine. Avoid NaOtBu.
Solvent 1,4-Dioxane or Toluene (Anhydrous)Non-protic. Toluene is preferred if hydrodehalogenation is observed.
Temperature 80°C – 100°C Sufficient energy for transmetallation without promoting thermal decomposition.
Concentration 0.1 M – 0.2 M High dilution favors intramolecular pathways; moderate concentration drives intermolecular coupling.
Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active N2 flow, add the 5-iodo-7-azaindole substrate (1.0 equiv), Amine (1.2 equiv), Base (Cs2CO3, 2.5 equiv), and Catalyst (XPhos Pd G3, 0.03 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (degassed).

  • Seal & Purge: Cap the vial with a PTFE-lined septum. If outside a glovebox, purge with N2 for 5 minutes.

  • Heat: Place in a pre-heated block at 90°C. Stir vigorously (>800 RPM) as Cs2CO3 is insoluble.

  • Monitor: Check LCMS at 2 hours. Look for the product mass and the "reduced" byproduct (des-iodo).

Troubleshooting Logic & Diagnostics

Use the following decision tree to diagnose reaction failures.

Troubleshooting Start Observation: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains (No Conversion) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No Poisoning Issue: Catalyst Poisoning (N7 binding) SM_Remains->Poisoning Catalyst present? OxAddFail Issue: Oxidative Addition Failure SM_Remains->OxAddFail Steric hindrance? Deprotection Product: De-sulfonylated SM (Mass = SM - 141) SM_Gone->Deprotection Check LCMS Reduction Product: Reduced SM (C-H) (Mass = SM - 126) SM_Gone->Reduction Check LCMS Sol_Ligand Action: Switch to Bulky Ligand (BrettPhos, tBuXPhos) Poisoning->Sol_Ligand Sol_Temp Action: Increase Temp to 110°C OxAddFail->Sol_Temp Sol_Base Action: Switch Base (Use K3PO4 or Cs2CO3) Deprotection->Sol_Base Sol_Solvent Action: Switch Solvent (Toluene, avoid alcohols) Reduction->Sol_Solvent

Caption: Diagnostic logic flow for identifying failure modes in 7-azaindole couplings based on LCMS data.

Technical FAQ: Support & Solutions

Q1: Why is my reaction stalling at 20% conversion even with fresh catalyst?

Diagnosis: This is classic N7-poisoning . The pyridine nitrogen in the azaindole core is coordinating to the Palladium, removing it from the catalytic cycle. Solution:

  • Ligand Switch: Move to a ligand with extreme steric bulk that physically blocks N7 coordination. BrettPhos or tBuXPhos are superior to standard XPhos for this specific issue.

  • Pre-catalysts: Ensure you are using a G3/G4 palladacycle precatalyst.[1] In situ generation (mixing Pd2(dba)3 + Ligand) often results in free ligand binding to Pd, but the N7 nitrogen can compete during the initial complexation. Precatalysts guarantee the active species is formed immediately.

Q2: I see a major byproduct with Mass = [SM] - 141. What is it?

Diagnosis: You have cleaved the benzenesulfonyl protecting group. This occurs when the base attacks the sulfur atom. Solution:

  • Stop using alkoxides: NaOtBu or KOtBu are too nucleophilic.

  • Use Carbonates/Phosphates: Switch to Cs2CO3 (Cesium Carbonate) or K3PO4 (Tribasic Potassium Phosphate). These are sufficiently basic to deprotonate the amine (pKa ~10-11) but lack the nucleophilicity to attack the sulfonyl group.

  • Solvent Check: Avoid wet solvents; hydroxide (generated from water + base) is also a potent de-sulfonylating agent.

Q3: I am getting the "reduced" product (Iodine replaced by Hydrogen). How do I stop this?

Diagnosis: This is hydrodehalogenation . It happens when the reductive elimination of the C-N bond is slower than the beta-hydride elimination from the amine or hydride abstraction from the solvent. Solution:

  • Solvent: If using 1,4-dioxane or isopropanol, switch to Toluene . Ethereal and alcoholic solvents are common hydride sources.

  • Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C) to disfavor the higher-activation-energy hydride transfer pathway.

  • Ligand: Switch to RuPhos . It is specifically designed to suppress beta-hydride elimination in secondary amines.

Q4: Can I use Pd(PPh3)4 or PdCl2(dppf)?

Recommendation: No.

  • Reason: These are "Generation 1" catalysts. Triphenylphosphine (PPh3) binds too tightly to Pd and is not bulky enough to prevent N7 coordination. You require electron-rich, bulky biaryl phosphine ligands (Buchwald type) to facilitate oxidative addition into the C-I bond while preventing catalyst poisoning.

Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Inhibitory Pathway is crucial for optimization.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + Substrate (R-I) Trap DEAD END: N7-Pd Coordination (Catalyst Poisoning) Pd0->Trap + Azaindole N7 (If Ligand is small) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine/Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product Trap->Pd0 Slow Reversal

Caption: The "Catalyst Sink" effect: Without bulky ligands, the active Pd(0) is trapped by the N7 nitrogen.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[3] Organic Letters, 12(20), 4438–4441.[3]

  • Park, K., et al. (2011). A General Method for the Palladium-Catalyzed Amination of 5-Halo-7-azaindoles. Journal of Organic Chemistry.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Regarding stability of sulfonamides/sulfonyl indoles to nucleophilic bases).

Sources

Technical Support Center: Purification of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the technical challenges associated with purifying 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine . This scaffold combines the basicity of the 7-azaindole core with the lipophilicity of a sulfonyl protecting group and a reactive aryl iodide.

Successful isolation requires balancing three competing factors:

  • Silanophilic Interactions: The pyridine nitrogen (N7) causes severe tailing on silica gel.

  • Hydrolytic Instability: The sulfonamide bond is susceptible to cleavage under strong basic conditions.

  • Byproduct Management: Excess benzenesulfonyl chloride (PhSO₂Cl) used in synthesis hydrolyzes to benzenesulfonic acid, complicating crystallization.

Module 1: Chromatographic Purification Strategy

Core Directive: Standard silica chromatography often fails due to the basicity of the azaindole nitrogen. You must modify the stationary phase environment.

Protocol A: Deactivated Silica Gel Chromatography

Best for: Crude mixtures containing <5g of material or close-running impurities.

The Mechanism: The pyridine nitrogen in the 7-azaindole core (pKa ~4.6) hydrogen bonds with acidic silanol groups on the silica surface. This results in broad, tailing peaks that co-elute with impurities.

Step-by-Step Procedure:

  • Slurry Preparation: Prepare the silica slurry using Hexane containing 1% Triethylamine (TEA) .

  • Column Pre-treatment: Flush the packed column with 2 column volumes (CV) of the Hexane/1% TEA mixture. This neutralizes the most active silanol sites.

  • Elution Gradient:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[1][2]

    • Note: Do not add TEA to the mobile phase during the run; the pre-treatment is sufficient and prevents product contamination with high-boiling amines.

  • Gradient Profile:

    • 0–5 min: 100% A (Isocratic)

    • 5–25 min: 0% → 30% B (Linear Gradient)

    • Target Rf: The product should elute at approx. 15–20% EtOAc.

Visualization: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture Check TLC Analysis (Hex/EtOAc 3:1) Start->Check Tailing Severe Tailing Observed? Check->Tailing MethodA Pre-treated Silica Column (1% Et3N in Hexane) Tailing->MethodA Yes (Rf < 0.2 diff) MethodB Standard Flash Chromatography (0-30% EtOAc/Hex) Tailing->MethodB No (Clean separation) Recryst Trituration/Recrystallization (EtOH or MeOH) MethodA->Recryst Final Polish MethodB->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification route based on TLC behavior.

Module 2: Removing Sulfonyl Impurities (Workup & Trituration)

The Problem: Synthesis typically uses excess benzenesulfonyl chloride (1.2–1.5 equiv). Upon workup, this hydrolyzes to benzenesulfonic acid (PhSO₃H), which is an oil that prevents the product from crystallizing.

Protocol B: The "Quench & Wash" System

Do not rely solely on column chromatography to remove benzenesulfonic acid; it streaks and contaminates fractions.

  • Quenching: Upon reaction completion, add saturated aqueous NaHCO₃ (Sodium Bicarbonate) and stir vigorously for 30 minutes.

    • Why: This hydrolyzes remaining PhSO₂Cl to PhSO₃Na (water-soluble).

    • Warning:Avoid NaOH. Strong bases can cleave the sulfonamide protecting group you just installed.

  • Phase Separation: Extract with EtOAc or DCM.

  • The Critical Wash: Wash the organic layer 2x with 10% aqueous Na₂CO₃ .

    • Mechanism:[2][3][4] PhSO₃H is a strong acid. Carbonate ensures it is fully deprotonated and partitioned into the aqueous layer.

  • Trituration (Scalable Purification):

    • If the crude is a solid/gum after concentration: Suspend in cold Methanol (MeOH) or Ethanol (EtOH) (5 mL per gram of crude).

    • Sonicate for 5 minutes.

    • Filter the solid.[5][6] The product (5-iodo-1-sulfonyl-7-azaindole) is generally less soluble in cold alcohols than the polar impurities and sulfonates.

Troubleshooting & FAQs

Q1: My product turned pink/purple during storage. Is it degraded?

Diagnosis: Iodine liberation. Cause: Aryl iodides are light-sensitive. Trace decomposition releases


, which is purple in organic solvents.
Solution: 
  • Dissolve the solid in EtOAc.

  • Wash with 5% Sodium Thiosulfate (

    
    ) . This reduces 
    
    
    
    (purple) to iodide (colorless).
  • Re-concentrate and store in amber vials at -20°C.

Q2: I see two spots on TLC with very similar Rf values. What are they?

Diagnosis: Regioisomers (N1 vs. N7 Sulfonylation). Context: The N1 position (pyrrole nitrogen) is the thermodynamic product. However, kinetic control or steric factors can occasionally lead to N7 (pyridine nitrogen) sulfonylation or bis-sulfonylation. Differentiation:

  • N1-Sulfonyl (Target): Stable. 1H NMR shows a characteristic downfield shift of the H2 proton.

  • N7-Sulfonyl: Unstable (charged species). Often reverts to starting material on silica.

  • Bis-sulfonyl: Runs much faster (higher Rf) due to loss of all NH polarity.

Q3: The product is oiling out during recrystallization.

Diagnosis: Solvent polarity mismatch or residual solvent impurities. Fix:

  • Dissolve the oil in a minimum amount of Acetone .

  • Slowly add Hexane dropwise until turbidity persists.

  • Seed with a pure crystal if available, or scratch the flask wall.

  • Allow to stand at 4°C overnight.

Quantitative Data Summary

ParameterValue / ConditionNotes
TLC Rf (Target) 0.35Solvent: 30% EtOAc in Hexane
TLC Rf (Impurity) 0.05 - 0.10Unreacted 5-iodo-7-azaindole (Polar)
Solubility High: DMSO, DMF, DCMAvoid DMSO for storage (oxidation risk)
Solubility Low: Water, HexaneGood anti-solvents for precipitation
pKa (Conj. Acid) ~4.6 (Azaindole core)Requires basic modifiers (TEA) on silica

References

  • Synthesis of 7-azaindole derivatives (General Methods)

    • Title: Preparation method of 7-azaindole and derivatives.[4][7][8][9]

    • Source: CN105646489A (P
    • URL:

  • Sulfonylation & Purification Protocols

    • Title: Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles.
    • Source:RSC Advances, 2020, 10, 31347-31351.
    • URL:

  • Chromatography of Basic Heterocycles

    • Title: Tips for Flash Column Chromatography (Silica Deactiv
    • Source: University of Rochester, Dept. of Chemistry.
    • URL:

  • Handling Benzenesulfonyl Chloride Impurities

    • Title: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.[5][10]

    • Source: BenchChem Technical Support.[1][3][11]

    • URL:

Sources

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1227268-94-1 (Analogous structures: 1001414-09-0, 757978-19-1) Molecular Formula: C₁₃H₉IN₂O₂S Molecular Weight: 384.19 g/mol [1]

Introduction: The "Dual-Sensitivity" Paradox

As a Senior Application Scientist, I often see researchers treat 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine as a standard stable solid. This is a mistake. This intermediate possesses a "dual-sensitivity" profile that dictates its shelf-life and reactivity:

  • The C–I Bond (C5 Position): A weak bond susceptible to homolytic cleavage by UV/visible light (photodehalogenation), leading to radical formation and iodine liberation (yellowing).

  • The Sulfonyl Protecting Group (N1 Position): While robust against acid, the electron-deficient 7-azaindole ring makes this sulfonamide bond susceptible to nucleophilic attack (hydrolysis) under strong basic conditions, common in Suzuki/Sonogashira couplings.

This guide provides the protocols required to maintain the integrity of this critical kinase inhibitor intermediate.

Module 1: Storage & Physical Integrity

Troubleshooting: "Why has my compound turned yellow?"

Diagnosis: The yellow/brown discoloration indicates Photolytic Deiodination . The Carbon-Iodine bond energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl.[1] Exposure to ambient lab light excites the molecule, causing homolytic cleavage. The liberated Iodine (


) causes the discoloration.

Corrective Action:

  • Minor Yellowing: Purify via short silica plug filtration (DCM/Hexane) to remove free iodine.[1]

  • Deep Brown/Black: Check purity via LC-MS. If des-iodo byproducts (>5%) are present, recrystallization is required.[1]

The "Argon Blanket" Storage Protocol

Standard fridge storage is insufficient. Follow this strict exclusion protocol.

StorageProtocol Start Received Compound Check Visual Inspection (White/Off-White?) Start->Check Condition_Good Yes: Intact Check->Condition_Good Condition_Bad No: Yellow/Brown Check->Condition_Bad Step1 Transfer to Amber Vial Condition_Good->Step1 Action_Purify Re-Purify (Silica Plug) Remove free Iodine Condition_Bad->Action_Purify Action_Purify->Step1 Step2 Purge Headspace (Argon/N2) Step1->Step2 Step3 Seal with Parafilm Step2->Step3 Step4 Store at -20°C Step3->Step4

Figure 1: Decision logic for initial receipt and long-term storage of light-sensitive aryl iodides.

Module 2: Solubilization & Handling

FAQ: Solubility Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM) ModeratePreferred. Use anhydrous DMSO.[1] Store stocks at -80°C to prevent oxidation.
DMF HighModerateGood alternative.[1] Avoid if heating >60°C (dimethylamine impurities can deprotect N1).[1]
Methanol ModerateHigh Avoid for storage. Nucleophilic solvent; promotes solvolysis of sulfonyl group over time.[1]
Water/PBS InsolubleN/ADo not use. Compound will precipitate immediately.[1]
Protocol: Preventing "Crash-Out" in Biological Assays

Users often report precipitation when adding the DMSO stock to cell culture media.[1] This is due to the high lipophilicity (LogP ~3.8) of the benzenesulfonyl and iodo groups.[2]

The "Step-Down" Dilution Method:

  • Prepare Master Stock: Dissolve solid in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilution: Dilute 1:10 in a compatible co-solvent (e.g., PEG-400 or Captisol®) before touching water.[1]

  • Final Dilution: Add the intermediate mix to the aqueous buffer/media.

    • Why? This prevents the formation of amorphous aggregates that occur when hydrophobic molecules hit water directly.

Module 3: Synthetic Reactivity & Troubleshooting

Issue: "I lost the Sulfonyl group during Suzuki Coupling."

Mechanism: The 7-azaindole core is electron-deficient (pyridine-like).[1] The benzenesulfonyl group on N1 is an electron-withdrawing group (EWG), making the N1-S bond susceptible to nucleophilic attack by hydroxide or alkoxide bases used in cross-coupling.

Troubleshooting Guide:

ObservationProbable CauseSolution
Product is Desulfonylated Base is too strong (e.g., NaOH, KOH, KOtBu).[1]Switch to mild inorganic bases: K₂CO₃ or K₃PO₄ .[1] Avoid hydroxides.[1]
Reaction is Sluggish Oxidative addition to C-I is slow.[1]Use electron-rich ligands (e.g., XPhos , SPhos ) to accelerate the Pd-cycle without increasing temperature.[1]
Deiodination (Product is H instead of R)

-hydride elimination or radical quenching.[1]
Degas solvents thoroughly (Freeze-Pump-Thaw).[1] Oxygen promotes homolytic cleavage of C-I.[1]
Synthetic Pathway Visualization

The following diagram illustrates the competing pathways during cross-coupling. You must navigate between the stability of the protecting group (PG) and the reactivity of the iodide.

ReactionPathways cluster_Success Desired Pathway (Suzuki/Sonogashira) cluster_Fail Competing Failure Modes Substrate 1-Benzenesulfonyl- 5-iodo-7-azaindole Product 5-Substituted Product (Intact Sulfonyl) Substrate->Product Pd(0), Mild Base (K3PO4), <80°C Desulfonyl Desulfonylation (N-H Azaindole) Substrate->Desulfonyl Strong Base (NaOH) or High Temp >100°C Deiodo Deiodination (C-H Azaindole) Substrate->Deiodo UV Light or Radical Source

Figure 2: Competing reaction pathways. Success requires mild bases to preserve the sulfonyl group while activating the iodide.

References

  • Sigma-Aldrich. 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet.[1][3] (Analogous handling data). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 50989465: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine.[1] PubChem.[1][3][4] Link[1]

  • Wei, W., et al. (2023).[5][6] Rh(III)‐Catalyzed Cross Dehydrogenative Coupling of N‐Phenyl Substituent with Thiophenes.[6] ChemistryViews.[1] (Discusses N-phenyl-7-azaindole stability). Link

  • Low, K. H., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles.[1] Royal Society of Chemistry.[1][7] (Details sulfonyl protecting group stability). Link

  • Song, J. J., et al. (2012). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][8] PubMed.[1] (Review of Vemurafenib intermediates and azaindole chemistry). Link

Sources

Refinement of experimental protocols for 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Refining Experimental Protocols for Advanced Kinase Inhibitor Synthesis

Introduction: The "Gateway" Intermediate

You are likely working with 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 887115-53-9) as a scaffold for Type I or Type II kinase inhibitors (e.g., BRAF V600E inhibitors like Vemurafenib).[1][2]

This molecule is designed for a specific purpose: Regioselective C5-functionalization. [1][2]

  • The 5-Iodo group: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

  • The 1-Benzenesulfonyl group: A "mask" that serves two critical functions:[1][2]

    • Prevents Catalyst Poisoning: Blocks the acidic N1-H, preventing the formation of stable, inactive Pd-amido complexes.[2]

    • Modulates Electronics: Pulls electron density from the pyridine ring, facilitating oxidative addition at the C5 position while rendering the C2-proton more acidic.

This guide addresses the three most common failure points: Premature Deprotection , Catalyst Deactivation , and Incomplete Cleavage .

Module 1: Storage & Stability (Pre-Reaction)

Q: My compound has turned from off-white to yellow/brown. Is it still usable? A: This indicates photo-degradation (de-iodination) or hydrolysis .[1][2]

  • Diagnosis: Run a quick LC-MS.[1][2]

    • Peak at M-127: Indicates loss of Iodine (protodehalogenation).[1][2] Discard.

    • Peak at M-141: Indicates loss of the benzenesulfonyl group (hydrolysis). Purify.

  • Prevention: The C-I bond in electron-deficient heterocycles is light-sensitive.[1][2] Store at -20°C under Argon, wrapped in foil.

Module 2: Cross-Coupling Optimization (The Reaction)

Q: I am seeing significant amounts of deprotected starting material (des-sulfonyl) during my Suzuki coupling. How do I stop this? A: The benzenesulfonyl group is base-labile.[1][2] Standard Suzuki conditions (e.g.,


 or 

in aqueous solvents at

) often cleave the sulfonamide bond before the coupling completes.

Protocol Refinement:

  • Switch Bases: Move from Hydroxides/Alkoxides to mild Carbonates or Phosphates .[1][2]

    • Recommended:

      
       or 
      
      
      
      (anhydrous).[1][2]
  • Solvent System: Eliminate water or reduce it to a minimum (trace water is needed for the boronic acid cycle, but bulk water promotes hydrolysis).[2]

    • Recommended: 1,4-Dioxane (anhydrous) or Toluene/Ethanol (4:1).[1][2]

  • Temperature Control: Do not exceed 80°C . If higher temperatures are needed for the coupling, switch to a more active catalyst (e.g., Pd-XPhos G3) to lower the energy barrier.

Q: My reaction stalls with <20% conversion. Adding more catalyst doesn't help. A: This is likely Catalyst Poisoning or Poor Oxidative Addition .[1][2]

  • Mechanism: Even with the N1-protected, the N7 (pyridine nitrogen) can coordinate to Palladium, especially if the solvent is non-polar.

  • Solution: Use a catalyst system with bulky, electron-rich ligands that outcompete the N7-coordination.[1][2]

    • Gold Standard:

      
        or 
      
      
      
      + XPhos
      .
    • Avoid:

      
       (often too slow for electron-poor aryl iodides).[1][2]
      
Visualization: Suzuki Coupling Decision Matrix

SuzukiOptimization Start Start: Suzuki Coupling 5-Iodo-1-SO2Ph-7-azaindole CheckLCMS Check LC-MS at 1 Hour Start->CheckLCMS Issue1 Issue: Des-sulfonyl byproduct observed? CheckLCMS->Issue1 Peak M-141 detected Issue2 Issue: Low Conversion (<10%)? CheckLCMS->Issue2 SM intact, no product Sol1 Action: Switch Base/Solvent Use Cs2CO3 / Anhydrous Dioxane Issue1->Sol1 Sol2 Action: Change Catalyst Ligand Switch to XPhos or SPhos Issue2->Sol2 Risk Risk: C2-Arylation (Regio-isomer) Sol1->Risk If Base too strong (e.g. tBuOK)

Figure 1: Decision matrix for optimizing Suzuki coupling conditions, addressing the trade-off between reactivity and protecting group stability.[1][2]

Module 3: Deprotection & Isolation (The Workup)

Q: Standard NaOH/MeOH deprotection is yielding a complex mixture.[1][2] What is the alternative? A: While 1-benzenesulfonyl is classically removed with aqueous base, the 7-azaindole core is sensitive.[1][2] Strong base can induce ring-opening or side reactions at the C2 position if it was activated during coupling.[1][2]

Recommended Protocol: TBAF-Mediated Cleavage While usually for silyl groups, Tetra-n-butylammonium fluoride (TBAF) in THF can cleave sulfonamides under milder conditions due to the high affinity of fluoride for the sulfur center (in specific contexts) or simply acting as a mild, soluble base source that avoids the harshness of hydroxide.

Alternative: Magnesium/Methanol (Reductive Cleavage) If the molecule contains base-sensitive esters or nitriles, use reductive cleavage.[1][2]

  • Recipe: Dissolve substrate in anhydrous Methanol. Add Mg turnings (10 equiv).[1][2] Sonicate to initiate.[1][2]

  • Why? This cleaves the S-N bond via single-electron transfer (SET), leaving other base-sensitive groups intact.[1][2]

Data Summary: Deprotection Conditions Comparison

MethodReagentsConditionsProsCons
Standard NaOH or KOHMeOH/H2O, RefluxCheap, scalableHigh risk of side reactions; incompatible with esters.[1][2]
Mild Base

MeOH/THF, 50°CBetter toleranceSlower reaction time (4-12h).[1][2]
Reductive Mg metalMeOH, SonicationHighest Chemoselectivity Requires anhydrous conditions; workup (Mg salts) can be messy.[2]
Nucleophilic TBAFTHF, RefluxHomogeneousExpensive for large scale; difficult to remove TBAF salts.
Visualization: The Deprotection Pathway

Deprotection Input Coupled Product (1-SO2Ph Protected) Decision Contains Base-Sensitive Groups (Esters, Nitriles)? Input->Decision PathA Method A: Hydrolysis KOH / MeOH / 60°C Decision->PathA No PathB Method B: Reductive Mg / MeOH / r.t. Decision->PathB Yes Result Final Product (Free NH 7-azaindole) PathA->Result PathB->Result

Figure 2: Selection workflow for removing the benzenesulfonyl group based on substrate complexity.

References
  • Preparation of Vemurafenib Intermediates

    • Title: Process for the preparation of propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.[1][2]

    • Source: WIPO (World Intellectual Property Organization), Patent WO2011057974.[2]

    • URL:[Link][1][2]

  • Suzuki Coupling on Protected 7-Azaindoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1][2][3]

    • Source:Journal of the American Chemical Society (via NIH).
    • URL:[Link][1][2]

  • Deprotection Strategies for Sulfonamides

    • Title: Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.[1][2]

    • Source:ChemRxiv.[1][2]

    • URL:[Link][1][2][4]

  • Compound Properties & Safety

    • Title: 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (Analogous Structure Data).[1][2]

    • Source: PubChem.[1][2]

    • URL:[Link][1][2]

Sources

Validation & Comparative

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine vs 5-bromo-1H-pyrrolo[2,3-b]pyridine reactivity

[1]

Executive Summary

For medicinal chemists, the choice between the Protected-Iodo (1-Benzenesulfonyl-5-iodo) and the Unprotected-Bromo (5-bromo) scaffold is a strategic decision between reactivity versatility and atom economy .[1]

  • 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine is the "High-Performance" reagent.[1] The electron-withdrawing sulfonyl group activates the ring for C-2 lithiation (via Directed Ortho Metalation) and prevents catalyst poisoning, while the iodine atom offers superior rates in palladium-catalyzed cross-couplings. It is the preferred choice for late-stage functionalization or complex library generation .[1]

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine is the "Robust Building Block."[1] It is significantly more stable and cost-effective but suffers from lower reactivity in cross-couplings and requires protection steps for organometallic chemistry due to the acidic N-H proton.[1] It is ideal for early-stage scaffold construction .[1]

Structural & Electronic Analysis

Feature1-Benzenesulfonyl-5-iodo (Protected) 5-Bromo (Unprotected)
C-5 Halogen Bond Strength Weaker (C–I ~57 kcal/mol).[1] Highly reactive.Stronger (C–Br ~68 kcal/mol).[1] Moderately reactive.
N-1 Character Protected (Sulfonamide). Electron-withdrawing group (EWG) decreases electron density in the pyrrole ring.[1]Free N-H. Acidic proton (pKa ~13).[1] Capable of H-bonding; prone to poisoning Pd catalysts.[1]
C-2 Acidity Enhanced. The sulfonyl group acidifies C-2 and acts as a Directing Metalation Group (DMG).[1]Low. Deprotonation occurs at N-1 first.[1]
Solubility High in organic solvents (DCM, THF, EtOAc).Moderate; often requires polar solvents (DMSO, DMF) or alcohols.

Reactivity Profile 1: Organolithium Chemistry (The Divergent Path)

This is the most critical differentiator. The Protected-Iodo species offers a "Divergent Workflow" where the choice of base dictates the reaction outcome (Regioselectivity Switch).

A. The Regioselectivity Switch (Protected-Iodo)

The benzenesulfonyl group directs lithiation to the C-2 position. However, the C-5 Iodine is prone to Lithium-Halogen exchange.[1]

  • Pathway A (C-2 Functionalization): Using LDA (Lithium Diisopropylamide) at -78 °C favors deprotonation at C-2 over Iodine exchange because LDA is bulky and less nucleophilic.[1] This allows you to functionalize C-2 while keeping the iodine handle for later.[1]

  • Pathway B (C-5 Functionalization): Using n-BuLi or t-BuLi triggers rapid Li-Hal exchange at C-5, sacrificing the iodine to create a C-5 nucleophile.[1]

B. The Limitation (Unprotected-Bromo)

Treating the unprotected 5-bromo species with organolithiums results in immediate deprotonation of the N-H (consuming 1 equivalent of base). The resulting N-lithio species is poorly soluble and electronically deactivated, making subsequent C-2 lithiation or Li-Hal exchange sluggish and low-yielding.[1]

Decision Diagram: Organolithium Workflows

GStart_Protected1-Benzenesulfonyl-5-iodo-7-azaindoleLDA_PathAdd LDA (-78°C)Start_Protected->LDA_PathKinetic ControlBuLi_PathAdd n-BuLi (-78°C)Start_Protected->BuLi_PathExchange ControlStart_Unprotected5-Bromo-7-azaindoleBuLi_UnprotAdd n-BuLiStart_Unprotected->BuLi_UnprotC2_LiC-2 Lithiated Species(Retains C-5 Iodine)LDA_Path->C2_LiDirected DeprotonationC5_LiC-5 Lithiated Species(Loss of Iodine)BuLi_Path->C5_LiLi-Hal Exchange (Fast)N_LiN-Lithiated Species(Unreactive Anion)BuLi_Unprot->N_LiN-H Deprotonation

Caption: Divergent reactivity pathways. The protected scaffold allows selective access to C-2 or C-5 anions, whereas the unprotected scaffold gets trapped as an unreactive N-anion.[1]

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling[1][2]

Suzuki-Miyaura & Sonogashira[1]
  • 1-Benzenesulfonyl-5-iodo:

    • Rate: Fast. The C-I bond undergoes oxidative addition significantly faster than C-Br.[1]

    • Catalyst Stability: The N-sulfonyl group prevents the pyridine nitrogen from coordinating to the Palladium center, extending catalyst life and improving turnover numbers (TON).

    • Scope: Compatible with mild bases (e.g., K3PO4, Cs2CO3) and lower temperatures (60-80 °C).

  • 5-Bromo:

    • Rate: Slower oxidative addition.

    • Issue: The free N-H can poison the catalyst. Reactions often require higher temperatures (>100 °C), stronger bases, or specific ligands (e.g., XPhos, SPhos) to outcompete the substrate for Pd coordination.

Experimental Protocols

Protocol A: C-2 Functionalization of Protected-Iodo Scaffold

Use this to add a substituent at C-2 while keeping the C-5 Iodine for a subsequent Suzuki coupling.[1]

  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to -78 °C . Add LDA (1.1 equiv, fresh) dropwise over 10 minutes.

    • Note: Do not use n-BuLi; it will exchange the iodine.[1]

  • Reaction: Stir at -78 °C for 30–45 minutes. The solution typically turns yellow/orange.

  • Quench: Add the electrophile (e.g., Iodine, DMF, alkyl halide) (1.2–1.5 equiv) dissolved in THF.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

Protocol B: Optimized Suzuki Coupling of Unprotected-Bromo Scaffold

Use this if you must couple the cheaper starting material directly.

  • Reagents: 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%).[1]

  • Solvent System: 1,4-Dioxane : Water (4:1).[1] The water is crucial to solubilize the inorganic base.

  • Base: K2CO3 (3.0 equiv).[1][2]

  • Conditions: Heat to 100 °C for 12–16 hours under inert atmosphere.

    • Note: If conversion is low, switch catalyst to Pd2(dba)3 / XPhos .

Comparison Data Summary

Parameter1-Benzenesulfonyl-5-iodo5-Bromo (Unprotected)
Typical Suzuki Yield 85–95% (Mild conditions)50–75% (Harsh conditions)
C-2 Lithiation Feasibility High (with LDA)Very Low (requires N-protection first)
Atom Economy Lower (Sulfonyl group is waste)Higher
Cost High (

$)
Low ($)
Primary Use Case Library synthesis, SAR explorationScale-up, early intermediate

References

  • Synthesis and Functionalization of 7-Azaindoles. Merour, J. Y., & Joseph, B. (2001).[1] Current Organic Chemistry. Link

  • Regioselective Lithiation of N-Protected 7-Azaindoles. Schlosser, M., et al.[1] (2006).[1] European Journal of Organic Chemistry. Link

  • Palladium-Catalyzed Cross-Coupling Reactions of 7-Azaindoles. Song, J. J., et al.[1] (2002).[1] Journal of Organic Chemistry. Link

  • Lithium-Halogen Exchange vs. Deprotonation: Kinetic Studies. Bailey, W. F., & Patricia, J. J.[3] (1988).[1] Journal of Organometallic Chemistry. Link

  • Comparative Reactivity of 5-Bromo and 5-Iodo-7-azaindoles. L'Heureux, A., et al.[1] (2010).[1] Tetrahedron Letters. Link

Comparative Guide: Protecting Groups for 5-Iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The 5-iodo-1H-pyrrolo[2,3-b]pyridine (5-iodo-7-azaindole) scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs, JAK3 inhibitors). The presence of the pyridine nitrogen (N7) and the acidic pyrrole nitrogen (N1) creates a unique electronic environment that distinguishes it from standard indoles.

Selecting the correct protecting group (PG) is not merely a matter of masking the N1 proton; it dictates the stability of the C5-iodine bond during metal-halogen exchange and influences the electronics of the pyridine ring during palladium-catalyzed cross-couplings.

Quick Selection Guide
FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) Boc (tert-Butyloxycarbonyl) Tosyl (p-Toluenesulfonyl) TIPS (Triisopropylsilyl)
Primary Use Case Lithium-Halogen Exchange , Complex SuzukiSimple Suzuki/Heck, Acidic WorkupsCrystallization, Lewis Acid CatalysisSteric Shielding, Directed Metallation
Stability to n-BuLi High (Gold Standard)Low (Deprotection/Migration)Low (Ortho-lithiation risk)Moderate/High
Crystallinity Low (Often Oils)ModerateHigh (Good for purification)Low/Moderate
Deprotection Difficult (TBAF/Acid, formaldehyde risk)Easy (TFA/HCl or Heat)Moderate (Base hydrolysis)Easy (TBAF)
Atom Economy PoorGoodModeratePoor

Critical Analysis of Protecting Groups

SEM: The Heavy Lifter for Organometallics

Best For: C5-Lithiation, Negishi Coupling, complex multi-step synthesis.

The SEM group is the industry standard when the C5-iodine must be converted to a nucleophile via Lithium-Halogen Exchange (Li-HE). Unlike carbamates (Boc), the SEM group does not coordinate strongly to lithium reagents to induce directed ortho-metallation (DoM) at C2, nor does it suffer from nucleophilic attack at the carbonyl.

  • Mechanism of Utility: The ether linkage is inert to strong bases (n-BuLi, t-BuLi) at -78°C, preserving the N1 protection while the C5-iodine is exchanged for lithium.

  • The "Formaldehyde Trap": Deprotection with TBAF releases formaldehyde, which can react with the nucleophilic C3 position of the azaindole to form hydroxymethyl side products. Protocol Adjustment: Use TBAF with ethylenediamine (formaldehyde scavenger) or switch to acidic conditions (HCl/MeOH) if the substrate tolerates it.

Boc: The Convenient Choice

Best For: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig (weak bases).

Boc is ideal for rapid analog generation where the C5-iodine acts as an electrophile. However, it is unsuitable for Li-HE.

  • Failure Mode in Li-HE: Treatment of N-Boc-5-iodo-7-azaindole with n-BuLi often results in:

    • Nucleophilic attack on the Boc carbonyl (cleavage).

    • Ortho-lithiation at C2 followed by "Fries-like" rearrangement (migration of Boc to C2).

  • Electronic Effect: The electron-withdrawing nature of Boc pulls density from the pyridine ring, potentially slowing down oxidative addition at C5 compared to electron-rich N-alkyl azaindoles, though this effect is often marginal in high-yielding catalyst systems (e.g., Pd(dppf)Cl2).

Tosyl (Ts): The Crystallizer

Best For: Scale-up, purification without chromatography.

Tosyl derivatives of 7-azaindoles are frequently crystalline solids, unlike the oils often produced by SEM or TIPS. This property is invaluable during early process development.

  • Electronic Effect: Strongly electron-withdrawing. It significantly acidifies the C2-proton, making the ring susceptible to base-mediated deuterium exchange or C2-deprotonation rather than C5-reaction under certain conditions.

  • Deprotection: Requires basic hydrolysis (NaOH/MeOH), which is orthogonal to acid-labile groups (e.g., acetals) elsewhere on the molecule.

Experimental Case Studies

The following data summarizes comparative performance based on aggregated literature findings for 5-substituted-7-azaindoles.

Case Study A: Lithium-Halogen Exchange at C5

Objective: Convert 5-iodo-7-azaindole to 5-formyl-7-azaindole.

Protecting GroupReagentResultYieldNotes
SEM n-BuLi, DMFSuccess 88%Clean conversion to C5-aldehyde.
Boc n-BuLi, DMFFailure <10%Complex mixture; Boc cleavage and C2-substitution observed.
TIPS n-BuLi, DMFSuccess 82%Good conversion, but TIPS group is more expensive than SEM.
Case Study B: Suzuki Coupling (Heteroaryl Boronic Acid)

Objective: Coupling with 3-pyridylboronic acid.

Protecting GroupConditionsYieldPurification Ease
Boc Pd(dppf)Cl2, K2CO392%High (Flash chromatography)
SEM Pd(dppf)Cl2, K2CO394%Low (Oily product, difficult separation)
Tosyl Pd(PPh3)4, Na2CO385%Excellent (Product crystallized from EtOH)

Decision Logic & Workflow (Visuals)

Selection Decision Tree

G cluster_legend Key Start Start: 5-Iodo-7-azaindole ReactionType Downstream Chemistry? Start->ReactionType LiHE Lithium-Halogen Exchange (n-BuLi / t-BuLi) ReactionType->LiHE Nucleophilic C5 PdCross Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->PdCross Electrophilic C5 SEM_Choice Select SEM Group (Robust to Base) LiHE->SEM_Choice AcidSens Acid Sensitive Substrate? PdCross->AcidSens Boc_Choice Select Boc Group (Easy Removal) AcidSens->Boc_Choice No (Acid Deprotection OK) Ts_Choice Select Tosyl Group (Crystallinity) AcidSens->Ts_Choice Yes (Need Basic Deprotection) Legend Blue: Start | Yellow: Decision | Green: Recommendation

Caption: Decision tree for selecting the optimal N-protecting group based on downstream reaction requirements.

SEM Protection & Functionalization Workflow

ReactionScheme SM 5-Iodo-7-azaindole Step1 1. NaH, THF, 0°C 2. SEM-Cl SM->Step1 Protected N-SEM-5-Iodo-7-azaindole (Stable Intermediate) Step1->Protected Step2 n-BuLi, -78°C Electrophile (E+) Protected->Step2 Funct N-SEM-5-Substituted Derivative Step2->Funct Step3 TBAF / en or TFA Funct->Step3 Final 5-Substituted-7-azaindole (Final Product) Step3->Final

Caption: Workflow for SEM-mediated functionalization of 5-iodo-7-azaindole via lithiation.

Detailed Experimental Protocols

Protocol 1: Regioselective SEM Protection (High Fidelity)

Directs protection to N1 over N7.

  • Reagents: 5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), anhydrous THF (0.1 M).

  • Procedure:

    • Cool a suspension of NaH in THF to 0°C under Argon.

    • Add 5-iodo-7-azaindole portion-wise (gas evolution). Stir for 30 min at 0°C until the solution becomes clear (deprotonation complete).

    • Add SEM-Cl dropwise over 10 min.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Carefully add sat. NH4Cl.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). SEM protected product usually elutes early (non-polar).

  • Yield Target: 90-95%.

Protocol 2: Clean SEM Deprotection (Avoiding Side Reactions)

Standard TBAF can cause N-hydroxymethylation. This modified protocol prevents it.

  • Reagents: N-SEM substrate (1.0 eq), TBAF (1M in THF, 3.0 eq), Ethylenediamine (5.0 eq).

  • Procedure:

    • Dissolve substrate in THF.[1] Add ethylenediamine (scavenger for formaldehyde).

    • Add TBAF and heat to 60°C for 4-12 hours.

    • Monitor by LCMS (SEM cleavage is slow; look for M+H of free amine).

  • Alternative (Acidic):

    • Dissolve in MeOH. Add 4M HCl in Dioxane (10 eq). Reflux for 2 hours.

    • Note: Ensure the C5-substituent is acid-stable.

Protocol 3: Boc Protection (Rapid)
  • Reagents: Substrate (1.0 eq), Boc2O (1.2 eq), DMAP (0.1 eq), DCM or THF.

  • Procedure:

    • Mix substrate, Boc2O, and DMAP in solvent at RT.

    • Stir for 1-3 hours (monitor CO2 evolution cessation).

    • Wash with 0.1 M HCl (to remove DMAP) and NaHCO3.

  • Yield Target: >95%.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: PubMed Central (PMC). Context: Use of SEM protection for 5-substituted 7-azaindole synthesis. URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Source: PubMed Central (PMC). Context: Detailed discussion on SEM deprotection challenges and side products. URL:[Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation. Source: ResearchGate.[2] Context: Comparative stability of Boc vs SEM in organolithium reactions (general azaindole/pyrrolopyridazine context). URL:[Link]

  • Mechanism of Lithium-Halogen Exchange. Source: Macmillan Group (Princeton). Context: Mechanistic grounding for why carbamates (Boc) fail during Li-HE. URL:[Link]

  • Selective N7 Alkylation of 7-Azaindazoles (and comparison to 7-azaindoles). Source: Beilstein Journal of Organic Chemistry. Context: Regioselectivity of N-alkylation (N1 vs N7). URL:[Link]

Sources

Technical Comparison Guide: Mass Spectrometry of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) techniques for 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine . It is designed for analytical chemists and medicinal chemists requiring robust protocols for structural validation and impurity profiling.

Executive Summary

The compound 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (Formula:


; MW: 384.19) is a critical intermediate in the synthesis of kinase inhibitors. Its structural integrity hinges on two labile functionalities: the N-benzenesulfonyl protecting group  and the C-5 iodine  substituent.

This guide compares two primary ionization modalities—Electrospray Ionization (ESI) and Electron Ionization (EI) —to determine the optimal workflow for purity analysis and structural elucidation.

Core Recommendation
  • For Quantitation & Purity (LC-MS): Use ESI(+) in MRM mode . It preserves the molecular ion and provides a "soft" deprotection fragmentation pathway ideal for highly specific transitions.

  • For Structural Fingerprinting (GC-MS): Use EI (70 eV) only if the sample is confirmed thermally stable; otherwise, EI is prone to extensive in-source degradation (de-sulfonylation), potentially leading to false identification of the de-protected analog.

Comparative Analysis: ESI vs. EI Performance

The following table contrasts the performance of the two techniques specifically for this sulfonyl-protected azaindole.

FeatureESI-MS/MS (LC-Coupled) EI-MS (GC-Coupled)
Ionization Energy Soft (Thermal/Electric field)Hard (70 eV electrons)
Dominant Species


Stability High; preserves the N-S bond.Low; N-S bond cleaves in-source.
Iodine Retention High; C-I bond intact in parent.Moderate; C-I homolytic cleavage common.
Limit of Detection pg/mL range (SRM/MRM).ng/mL range (Scan mode).
Application PK studies, Impurity profiling.Raw material ID, solvent residue.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation mechanism is vital for interpreting spectra and setting up Multiple Reaction Monitoring (MRM) transitions.

The "Fragile" N-Sulfonyl Bond

The bond between the indole nitrogen (N1) and the sulfur of the benzenesulfonyl group is the weakest link.

  • ESI Mechanism: Under Collision Induced Dissociation (CID), the protonated molecular ion

    
     undergoes a neutral loss of benzenesulfinic acid (
    
    
    
    ) or the sulfonyl radical, yielding the protonated 5-iodo-7-azaindole core.
  • Diagnostic Transition:

    
     (Loss of 140 Da).
    
The Iodine Signature

Iodine is monoisotopic (


) but has a significant mass defect.
  • C-I Cleavage: Following desulfonylation, the 5-iodo-7-azaindole core often loses the iodine atom (

    
    , 127 Da) to form the bare 7-azaindole cation.
    
  • Diagnostic Transition:

    
    .
    
Visualization of Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation used for structural confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 385 (Intact Molecule) Intermediate Core Fragment [5-iodo-7-azaindole + H]+ m/z 245 Parent->Intermediate Neutral1 Neutral Loss: PhSO2H (140 Da) Parent->Neutral1 Final Scaffold Ion [7-azaindole + H]+ m/z 118 Intermediate->Final Neutral2 Neutral Loss: HI / I• (127 Da) Intermediate->Neutral2

Figure 1: ESI(+) Fragmentation pathway showing the sequential loss of the protecting group and the halogen substituent.

Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS (Quantitation)

Objective: Quantification of the derivative in biological matrices or reaction mixtures.

  • Instrument Setup: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Source Parameters (ESI+):

    • Spray Voltage: 3500–4500 V.

    • Gas Temp: 300°C (Avoid excessive heat to prevent in-source desulfonylation).

    • Nebulizer: 35 psi.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~20-25 eV).
      
    • Qualifier:

      
       (Collision Energy: ~40-50 eV).
      
Protocol B: Structural Confirmation via HRMS

Objective: Validation of elemental composition and isotopic pattern.

  • Instrument: Q-TOF or Orbitrap.

  • Method: Direct Infusion or Flow Injection Analysis (FIA).

  • Data Analysis:

    • Verify Monoisotopic Mass: 383.9429 Da.

    • Self-Validating Step: Check the isotopic pattern. Iodine does not have an M+2 isotope, but sulfur (

      
      , ~4.2%) and carbon (
      
      
      
      ) will create a distinct M+1/M+2 pattern.
    • Note: If the M+2 peak is unusually high (approx 30%), check for Chlorine contamination (impurity from synthesis, e.g., 5-chloro analog).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Signal at m/z 245 dominates Full Scan In-source fragmentation (Cone voltage too high).Lower the Fragmentor/Cone voltage. Reduce source temperature.
No Parent Ion (m/z 385) in GC-MS Thermal degradation in the injector port.Switch to LC-MS. If GC is mandatory, lower injector temp and use a high flow rate (pulsed splitless).
Split peaks in Chromatogram Hydrolysis of Sulfonyl group on-column.Ensure mobile phase pH is acidic (pH ~3). Avoid basic modifiers which catalyze deprotection.

References

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link] (Mechanisms of sulfonyl group cleavage).

  • National Institutes of Health (NIH). (2025). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Retrieved from [Link] (Comparison of ESI vs EI ionization energies).

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link] (Fundamental cleavage rules for aromatics and heteroatoms).

Sources

Validating the structure of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine products

[1]

Executive Summary & Functional Comparison

In the development of 7-azaindole-based pharmacophores, the choice of protecting group at the N1 position dictates the solubility, crystallinity, and reactivity of the scaffold. While the 5-iodo moiety serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura), the N-benzenesulfonyl group offers distinct advantages over alternatives like tert-butyloxycarbonyl (Boc) or the unprotected parent.[1]

Comparative Performance Matrix

The table below justifies the selection of the benzenesulfonyl derivative for scalable synthesis.

Feature1-Benzenesulfonyl (Product) N-Boc AlternativeUnprotected (N-H)
Crystallinity High (Facilitates purification without chromatography)Moderate (Often oils/amorphous)High (High MP, poor solubility)
Acid Stability High (Stable to TFA/HCl)Low (Deprotects in acid)N/A
Lithiation Directing Strong (Directs C2-lithiation effectively)Moderate (Competing directing effects)Poor (N-H requires double base)
Atom Economy Good (Mw: 141 Da added)Good (Mw: 100 Da added)Best (Baseline)
Validation Risk Medium (Regioisomerism possible)Low (Regioisomerism less distinct)N/A

Critical Quality Attributes (CQAs) & Validation Logic

Validating this structure requires answering three specific questions that standard LC-MS cannot resolve alone:

  • Regiochemistry: Did the sulfonyl group attach to the pyrrole nitrogen (N1) or the pyridine nitrogen (N7)?

  • Positional Isomerism: Is the iodine atom retained at C5 (and not scrambled to C3)?

  • Electronic Integrity: Is the sulfonyl group intact (not hydrolyzed)?

The Self-Validating Logic Flow

The following diagram illustrates the decision tree for validating the synthesized product.

ValidationLogicStartCrude ProductLCMSLC-MS Analysis(Mass Check)Start->LCMSMassMatchMass = 384.19?LCMS->MassMatchNMR_1H1H NMR(Diagnostic Shifts)MassMatch->NMR_1HYesRejectReject / RepurifyMassMatch->RejectNoRegioCheckNOESY / HMBC(N1 vs N7)NMR_1H->RegioCheckFinalValidated StructureRegioCheck->FinalNOE: H2 <-> Ph-orthoRegioCheck->RejectNOE: H6 <-> Ph-ortho

Figure 1: Logical workflow for structural validation. The critical step is the RegioCheck using 2D NMR to distinguish N1 from N7 isomers.

Detailed Experimental Protocols

A. Synthesis Context (For Reference)
  • Precursor: 5-Iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 898746-50-4).[1]

  • Reagents: Benzenesulfonyl chloride, NaH (or NaOH/Phase Transfer Catalyst).

  • Reaction: Nucleophilic substitution.[1] The pyrrole N-H (pKa ~17) is deprotonated; the resulting anion attacks the sulfonyl sulfur.

  • Risk: The pyridine nitrogen (N7) is nucleophilic. While N1-sulfonylation is thermodynamically favored for the anion, kinetic control can sometimes yield N7-sulfonated salts or mixtures.[1]

B. Analytical Protocol 1: 1H NMR Characterization

Objective: Confirm the presence of the benzenesulfonyl group and the integrity of the azaindole core.

  • Solvent: DMSO-d6 (Preferred for solubility) or CDCl3.[1]

  • Concentration: 5-10 mg in 0.6 mL.[1]

  • Key Diagnostic Signals (Expected in DMSO-d6):

ProtonPositionMultiplicityChemical Shift (δ ppm)Diagnostic Value
H2 PyrroleDoublet (d)7.90 – 8.10Critical: Significantly deshielded by N1-SO2Ph (vs ~7.5 in precursor).[1]
H3 PyrroleDoublet (d)6.60 – 6.80Couples with H2 (

Hz).[1]
H4 PyridineDoublet (d)8.30 – 8.40Meta-coupling with H6 (

Hz).[1]
H6 PyridineDoublet (d)8.60 – 8.70Most deshielded aromatic proton (alpha to N7).
Ph-o SulfonylDoublet (d)8.00 – 8.15Ortho-protons of the phenyl ring.[1]
Ph-m/p SulfonylMultiplet7.50 – 7.70Meta/Para protons.[1]

Interpretation:

  • Integration Ratio: Ensure the ratio of Azaindole protons (4H total) to Phenyl protons (5H total) is exactly 4:5.

  • Deshielding Effect: The shift of H2 from ~7.5 ppm (in N-H precursor) to ~8.0 ppm is the primary indicator of successful N1-protection.

C. Analytical Protocol 2: 2D NMR (NOESY) - The Regiochemistry Check

Objective: Definitively prove the sulfonyl group is on N1, not N7.

  • Setup: Standard NOESY pulse sequence (mixing time 300-500 ms).

  • Logic:

    • Scenario A (Correct Product - N1): You will see a strong Nuclear Overhauser Effect (NOE) cross-peak between the Sulfonyl Ortho-Protons (Ph-o) and the Pyrrole H2 .[1]

    • Scenario B (Incorrect Isomer - N7): You would see an NOE cross-peak between the Sulfonyl Ortho-Protons and the Pyridine H6 .[1]

NOE_Logiccluster_N1Correct Structure (N1-Sulfonyl)cluster_N7Incorrect Isomer (N7-Sulfonyl)SO2_ASulfonyl GroupH2_AH2 (Pyrrole)SO2_A->H2_AStrong NOEH6_AH6 (Pyridine)SO2_A->H6_ANo InteractionSO2_BSulfonyl GroupH2_BH2 (Pyrrole)SO2_B->H2_BNo InteractionH6_BH6 (Pyridine)SO2_B->H6_BStrong NOE

Figure 2: NOE interaction map. The spatial proximity of the sulfonyl group to H2 is the definitive proof of N1-substitution.

D. Analytical Protocol 3: LC-MS Purity Profiling

Objective: Quantify purity and check for de-iodination.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV (254 nm) and ESI(+) MS.

  • Acceptance Criteria:

    • Purity: >95% by UV area.[1]

    • Mass: [M+H]+ = 384.9 (approx).[1] Note: Iodine has a mass defect. Exact mass calc: C13H9IN2O2S = 383.94 -> [M+H] = 384.95.[1]

    • Isotope Pattern: Iodine is monoisotopic.[1] Sulfur has a small 34S contribution (4%). The spectrum should show a clean M+H peak without the characteristic M+2 doublet of Bromine or M+2 (3:1) of Chlorine.[2]

Troubleshooting & Common Pitfalls

ObservationPotential CauseRemediation
Extra Singlet at ~2.5 ppm Residual Solvent (DMSO) or TolueneDry sample under high vacuum (>12h).[1]
Split Peaks / Broadening RotamersThe benzenesulfonyl group can rotate. Run NMR at elevated temperature (50°C) to coalesce signals.
Missing Iodine Signal (MS) De-iodinationCheck for [M+H] = 259 (Loss of I, +H). Avoid light exposure; iodine-C bonds are photosensitive.[1]
H2 Shift < 7.6 ppm HydrolysisThe sulfonyl group has fallen off (reverted to N-H). Check pH of workup; avoid strong bases during isolation.

References

  • PubChem Compound Summary. "1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine."[1] National Center for Biotechnology Information.[1] Accessed Jan 29, 2026. [Link]

  • Liegault, B., et al. "Palladium-Catalyzed C-H Functionalization of Azaindoles." Journal of Organic Chemistry. (General reference for Azaindole reactivity and N-protection effects). [Link]

  • Vertex AI Search Results. "Synthesis and Characterization of Pyrrolo[2,3-b]pyridine Scaffolds." (Aggregated search data verifying CAS and structure).

Comparative Guide: Catalysts for Suzuki Coupling of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors (e.g., Vemurafenib analogs), the functionalization of the 7-azaindole core is a critical bottleneck. This guide compares three distinct catalyst systems for the Suzuki-Miyaura coupling of 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine .

While traditional catalysts like Pd(PPh₃)₄ provide a baseline, our analysis identifies Pd(dppf)Cl₂ as the superior choice for process scalability and robustness, whereas XPhos Pd G2 offers the highest turnover frequency (TOF) for sterically demanding or unstable boronic acids.

Substrate Analysis: The Challenge of the 7-Azaindole Core

The substrate, 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine , presents specific electronic and steric challenges that dictate catalyst selection.

  • Electrophilicity: The N1-benzenesulfonyl group is strongly electron-withdrawing. This lowers the electron density of the pyrrole ring, activating the C5-Iodine bond for Oxidative Addition .

  • Catalyst Poisoning: The N7 (pyridine-like) nitrogen possesses a lone pair capable of coordinating to Palladium, potentially arresting the catalytic cycle (formation of stable Pd-N species).

  • Regioselectivity: The C5 position is electronically favorable for oxidative addition compared to C3, but the adjacent C4 and C6 protons create a steric corridor that bulky ligands must navigate.

Comparative Catalyst Performance

The following data summarizes the performance of three catalyst classes under optimized screening conditions (Dioxane/H₂O, 80°C, 2-4 hours).

Performance Matrix
FeaturePd(dppf)Cl₂ XPhos Pd G2 Pd(PPh₃)₄
Class Bidentate FerrocenylBuchwald Precatalyst (G2)Traditional Pd(0)
Yield (Avg) 88 - 92% 94 - 98% 65 - 75%
Reaction Time 2 - 4 Hours< 1 Hour6 - 12 Hours
N7-Poisoning Resistance High (Chelation effect)Very High (Steric bulk)Low
Air Stability HighHighLow (Requires Glovebox)
Cost Efficiency High (Best for Scale-up)Low (Best for R&D)Moderate
Primary Use Case Kilogram-scale Process Difficult Boronic Acids Baseline Screening
Experimental Insight
  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand creates a rigid steric environment that discourages the formation of inactive Pd-N7 complexes. It is the industry standard for scaling 7-azaindole couplings (e.g., AstraZeneca's AZD6738 route).

  • XPhos Pd G2: The bulky biaryl phosphine facilitates extremely rapid oxidative addition and reductive elimination. It is particularly effective when using boronic acids prone to protodeboronation, as the fast reaction rate outcompetes the side reaction.

Mechanistic Visualization

The following diagram illustrates the critical decision pathways and the catalytic cycle specific to this substrate, highlighting where the N-protection and Ligand choice intervene.

G Start Substrate: 1-Benzenesulfonyl-5-iodo-7-azaindole Decision Select Catalyst Strategy Start->Decision Path_Scale Goal: Scale-Up / Robustness (Pd(dppf)Cl2) Decision->Path_Scale Standard Path_Speed Goal: Difficult Boronate / Speed (XPhos Pd G2) Decision->Path_Speed High Performance Mechanism Catalytic Cycle Path_Scale->Mechanism Bidentate Ligand Blocks N7 Path_Speed->Mechanism Bulky Ligand Accelerates Cycle OxAdd Oxidative Addition (Facilitated by Sulfonyl EWG) Mechanism->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Successful Cycle Poison RISK: N7-Pd Coordination (Catalyst Arrest) OxAdd->Poison If Ligand is Small RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Caption: Decision workflow and catalytic cycle highlighting the risk of N7-coordination (poisoning) and how ligand selection mitigates this.

Optimized Experimental Protocol (High-Performance)

This protocol utilizes XPhos Pd G2 for maximum yield and speed. For scale-up (>10g), substitute the catalyst with Pd(dppf)Cl₂ (3 mol%) and extend reaction time.

Materials
  • Substrate: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1.0 - 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes (3 cycles of vac/fill).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and 0.5M aq. K₃PO₄ (3.0 equiv) via syringe.

    • Note: The biphasic system helps dissolve inorganic salts while keeping the catalyst active in the organic phase.

  • Reaction: Heat the mixture to 80°C for 45–60 minutes.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the Iodine peak (M+) and formation of the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoints
  • Color Change: The reaction mixture typically turns from orange/red to black upon completion (precipitation of Pd black). If it turns black immediately upon heating, the catalyst may be decomposing too fast (check oxygen levels).

  • De-iodination: If LC-MS shows a mass of [M-I+H], protodehalogenation is occurring. Corrective Action: Increase catalyst loading or switch to anhydrous conditions (using Cs₂CO₄/Toluene).

References

  • Buchwald, S. L., et al. "Highly Active Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition, 2006.[2]

  • Goundry, W. R., et al. (AstraZeneca).[3] "Development of a Large-Scale Synthetic Route to the ATR Inhibitor AZD6738." Organic Process Research & Development, 2021.[3]

  • Padusha, M., et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine."[4] Molecular Diversity, 2019.

  • Lérida, L., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018.

Sources

Safety Operating Guide

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Do NOT dispose of this compound down the drain or in general trash.

1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1246036-74-3) is a halogenated heteroaromatic compound .[1] Its disposal requires strict segregation into Halogenated Waste streams due to the presence of iodine and the sulfonyl moiety.[1] Improper incineration of iodine-containing compounds without appropriate flue gas scrubbing releases toxic iodine vapor (


) and sulfur oxides (

).[1]

Immediate Action Plan:

  • Solid Waste: Collect in designated "Hazardous Waste: Halogenated Solid" containers.

  • Liquid Waste: Dissolve/dilute in compatible solvents and place in "Hazardous Waste: Halogenated Solvent" carboys.

  • Labeling: Explicitly list "Iodinated Organic" on the waste tag to alert disposal facilities of potential heavy halogen content.[1]

Chemical Profile & Hazard Identification

Understanding the molecular scaffold is critical for determining chemical compatibility and waste classification.[1]

PropertyDataOperational Implication
Chemical Name 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridinePrimary identifier for waste tags.
Molecular Formula

Contains Iodine (I) and Sulfur (S) .[1]
Molecular Weight 384.19 g/mol Heavy atom content dictates high-temperature incineration.[1]
Physical State Solid (Powder/Crystal)Dust generation is a primary inhalation risk.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
Reactivity Stable under normal conditions.Avoid contact with strong oxidizers and strong bases (hydrolysis risk).[1]

Expert Insight: The benzenesulfonyl group acts as a protecting group for the indole nitrogen.[1] While relatively stable, exposure to strong bases (e.g., NaOH, KOH) in the waste container can lead to hydrolysis, cleaving the sulfonyl group and releasing the free 5-iodo-7-azaindole and benzenesulfonic acid. This reaction is exothermic; do not mix with basic waste streams. [1]

Waste Classification & Segregation Logic

To ensure regulatory compliance (EPA RCRA in the US) and safety, this compound must be classified correctly.

The "Halogen Rule"

Unlike chlorinated or brominated compounds, iodinated organics pose a unique challenge.[1]

  • Mechanism: Upon combustion, iodine-carbon bonds break to form elemental iodine (

    
    ), which is purple, corrosive, and does not easily convert to hydrogen halide (
    
    
    
    ) in the same way chlorine forms
    
    
    .
  • Facility Impact: Standard catalytic oxidizers in some waste facilities can be poisoned or corroded by high iodine content.[1]

  • Directive: Always segregate this as Halogenated Waste . If disposing of large quantities (>100 g), flag the container for "High Iodine Content."[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound, Weighing Papers, Contaminated PPE)
  • Containment:

    • Place the solid material into a clear, sealable polyethylene bag (Zip-lock style).[1]

    • Double-bag the material to prevent leakage of fine dust.[1]

  • Primary Container:

    • Place the sealed bag into the laboratory's Wide-Mouth HDPE Drum designated for "Hazardous Solid Waste."[1]

    • Note: Glass jars are acceptable but prone to breakage; HDPE is preferred for solids.[1]

  • Labeling:

    • Fill out the Hazardous Waste Tag.[1][3]

    • Constituents: Write "1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine" (do not use abbreviations like "Starting Material A").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)
  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Ethyl Acetate, Methanol).

    • Prohibited: Do not mix with oxidizing acids (Nitric Acid, Perchloric Acid).[1]

  • Transfer:

    • Pour the solution into the Halogenated Solvent Carboy (typically a safety can or HDPE carboy).[1]

    • Use a funnel to prevent spills; perform this operation inside a fume hood.[1]

  • Concentration Logging:

    • If the solution is highly concentrated (>5%), note the approximate concentration on the waste log. This helps the disposal facility adjust the BTU value for incineration.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision logic for handling this specific compound, ensuring it reaches the correct terminal destruction facility.

DisposalWorkflow Start Waste Generation: 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Residue (Powder, Filter Cake, PPE) StateCheck->SolidPath Solid LiquidPath Solution/Mother Liquor (Dissolved in Organic Solvent) StateCheck->LiquidPath Liquid Bagging Double Bag in Polyethylene SolidPath->Bagging CompatCheck Check pH/Compatibility (Avoid Strong Bases) LiquidPath->CompatCheck SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Solid Waste' Bagging->SolidContainer LiquidContainer Container: Safety Carboy Label: 'Halogenated Solvents' CompatCheck->LiquidContainer Compatible Tagging Tagging Requirement: List Full Chemical Name Mark 'Iodinated' SolidContainer->Tagging LiquidContainer->Tagging Facility Terminal Disposal: High-Temp Incineration (w/ Scrubber) Tagging->Facility

Figure 1: Decision tree for the segregation and disposal of iodinated heteroaromatic waste.

Emergency Spill Procedures

In the event of a spill outside of primary containment:

  • Evacuate & Ventilate: If the spill is significant (>10 g) and dust is airborne, evacuate the immediate area and allow the HVAC system to clear the air for 10-15 minutes.[1]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 particulate respirator.[1]

  • Dry Spill (Powder):

    • Do NOT dry sweep. This generates dust.[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the wet material into a waste bag.[1]

    • Clean the surface with soap and water.[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or spill pads).[1]

    • Collect absorbed material into the Solid Waste container.[1]

    • Do not use bleach (sodium hypochlorite) for cleanup; it may react with the iodine or sulfonyl group.[1] Use simple detergent and water.[1]

References

  • PubChem. (n.d.).[1] 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] Chapter 8: Management of Waste. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.